(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
(4-pyrazol-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O4S/c13-10(14)8-2-4-9(5-3-8)17(15,16)12-7-1-6-11-12/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIPACYLLOVWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657373 | |
| Record name | [4-(1H-Pyrazole-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-02-8 | |
| Record name | B-[4-(1H-Pyrazol-1-ylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1H-Pyrazole-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid: Properties, Synthesis, and Applications
Executive Summary
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is a trifunctional synthetic building block of significant interest to the chemical research community, particularly those in pharmaceutical and materials science. This guide provides an in-depth analysis of its chemical and physical properties, outlines a robust synthetic pathway, details its primary application in palladium-catalyzed cross-coupling reactions, and discusses its broader utility. The molecule's architecture, featuring a reactive boronic acid moiety, a stable phenylsulfonyl linker, and a biologically relevant pyrazole heterocycle, makes it a valuable reagent for the modular synthesis of complex molecular architectures.
Physicochemical and Computed Properties
The compound is a stable solid under recommended storage conditions. Its key properties are summarized below, providing researchers with the essential data for experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 957061-02-8 | [1][2][3] |
| Molecular Formula | C₉H₉BN₂O₄S | [1] |
| Molecular Weight | 268.06 g/mol | Calculated |
| Appearance | Off-white to beige solid or powder | General observation for this class |
| Purity | Typically ≥95% | [1] |
| InChI Key | JEIPACYLLOVWOL-UHFFFAOYSA-N | |
| Storage Conditions | Store at 0-8°C, desiccated | [4] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that leverages well-established organometallic and heterocyclic chemistry principles. The following represents a logical and field-proven synthetic strategy.
Proposed Synthetic Pathway
The synthesis can be efficiently achieved in a three-step sequence starting from commercially available 4-bromobenzenesulfonyl chloride. The pathway involves (I) sulfonamide formation with pyrazole, (II) Miyaura borylation to install the boronic ester, and (III) subsequent hydrolysis to yield the final boronic acid.
Detailed Experimental Protocol (Representative)
Expertise & Experience: This protocol is designed for robustness. The choice of a palladium catalyst like Pd(dppf)Cl₂ is crucial as it is highly efficient for the borylation of aryl bromides and is tolerant of many functional groups. Potassium acetate (KOAc) is used as a mild base, which is sufficient to facilitate the catalytic cycle without promoting unwanted side reactions.
Step I & II: One-Pot Synthesis of the Boronic Ester Intermediate
-
To a dry, argon-purged flask, add 1-((4-bromophenyl)sulfonyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂Pin₂) (1.2 eq), and potassium acetate (2.5 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Spurge the mixture with argon for 15 minutes to ensure an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Heat the reaction mixture to 80-90°C and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting aryl bromide.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and residual catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude pinacol boronate ester, which can be used directly in the next step or purified by column chromatography.
Step III: Hydrolysis to Boronic Acid
-
Dissolve the crude boronic ester in a 10:1 mixture of acetone and water.
-
Add HCl (2N aqueous solution, 2.0 eq) and stir vigorously at room temperature for 4-6 hours. The hydrolysis progress can be monitored by the disappearance of the ester spot on TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
The resulting aqueous slurry is cooled in an ice bath, and the precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold diethyl ether or hexane to remove organic impurities.
-
Dry the product under vacuum to yield this compound as a solid.
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity is typically assessed by HPLC.
Chemical Reactivity and Key Applications
The utility of this reagent is dominated by the reactivity of its boronic acid functional group, primarily in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[5][6][7] The (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl) moiety can be efficiently coupled to a wide range of aryl or heteroaryl halides and triflates.
Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][9]
Protocol for a Representative Suzuki Coupling
Trustworthiness: This protocol includes critical details that ensure reproducibility. The choice of K₂CO₃ as a base is standard and effective for a wide range of substrates. The dioxane/water solvent system is excellent for dissolving both the organic substrates and the inorganic base, facilitating the reaction.
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vessel and heat to 80-100°C with vigorous stirring for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Medicinal Chemistry and Materials Science
The true value of this reagent lies in its role as a sophisticated molecular fragment for building larger, functional molecules.
-
Medicinal Chemistry: The pyrazole nucleus is a privileged scaffold in drug discovery, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and analgesic properties.[10][11][12][13] This reagent allows for the direct and strategic incorporation of the pyrazole-sulfonylphenyl moiety into lead compounds, enabling chemists to rapidly generate analogues for structure-activity relationship (SAR) studies.[10]
-
Agrochemicals: Similar to pharmaceuticals, pyrazole derivatives are used in the development of advanced herbicides and fungicides.[10][13]
-
Materials Science: The rigid, aromatic nature of the compound makes it a candidate for incorporation into polymers, organic light-emitting diodes (OLEDs), and other advanced materials where specific electronic or photophysical properties are desired.[10][14]
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with care.
-
Hazard Identification: While specific data for this exact compound is limited, analogous boronic acids and sulfonyl compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator (0-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4] Boronic acids can be susceptible to dehydration (forming anhydrides) or oxidation over time.
Conclusion
This compound is a highly valuable and versatile building block for synthetic chemistry. Its utility is primarily driven by its efficiency in Suzuki-Miyaura cross-coupling reactions, which provides a straightforward method for introducing the biologically significant pyrazole heterocycle into complex molecular targets. For researchers in drug discovery and materials science, this reagent offers a reliable and strategic tool for innovation and development.
References
- 1. Pyrazole | CymitQuimica [cymitquimica.com]
- 2. 957061-02-8 CAS MSDS (4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 957061-02-8|this compound|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. rroij.com [rroij.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. chemimpex.com [chemimpex.com]
- 15. (4-(1H-Pyrazol-1-yl)phenyl)boronic acid | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid, with the Chemical Abstracts Service (CAS) number 957061-02-8 , is a specialized organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development.[1][2] This molecule uniquely combines three key functional groups: a phenylboronic acid, a pyrazole ring, and a sulfonyl linker. This distinct architecture makes it a valuable building block for the synthesis of complex organic molecules and a potential candidate for the development of novel therapeutic agents.
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, contributing to a wide spectrum of biological activities.[3][4][5] Similarly, the boronic acid group has seen a surge in interest in medicinal chemistry, not only for its utility in cross-coupling reactions but also for its ability to act as a bioisostere and form reversible covalent bonds with biological targets.[6][7][8] The sulfonyl group serves as a rigid and stable linker, influencing the overall physicochemical properties and spatial orientation of the molecule.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic pathway, and its potential applications in drug discovery, with a focus on providing actionable insights for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| CAS Number | 957061-02-8 | 9 |
| Molecular Formula | C₉H₉BN₂O₄S | Inferred from Structure |
| Molecular Weight | 268.06 g/mol | Inferred from Structure |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | General knowledge of similar compounds |
| pKa | ~8-9 (predicted for boronic acid) | [6][10] |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves two main stages: the formation of the pyrazolyl-phenylsulfone core, followed by the introduction of the boronic acid functionality.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Stage 1: Synthesis of 1-((4-Fluorophenyl)sulfonyl)-1H-pyrazole
-
To a solution of 1H-pyrazole (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-((4-fluorophenyl)sulfonyl)-1H-pyrazole.
Stage 2: Synthesis of this compound, pinacol ester
-
In a flame-dried Schlenk flask, combine 1-((4-fluorophenyl)sulfonyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a suitable ligand if necessary.
-
Add a base, for example, potassium acetate (KOAc, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent, such as 1,4-dioxane or DMSO.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the pinacol ester of the target molecule.
Stage 3: Hydrolysis to this compound
-
Dissolve the pinacol ester in a mixture of acetone and water.
-
Add sodium periodate (NaIO₄, 4.0 eq) and stir at room temperature.
-
After stirring for 2-4 hours, add 1M HCl and continue stirring for another hour.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the final product, this compound.
Potential Applications in Drug Development
The unique combination of a pyrazole ring, a sulfonyl linker, and a boronic acid moiety in this compound suggests several potential applications in drug discovery.
As a Building Block in Suzuki-Miyaura Cross-Coupling Reactions
The primary and most immediate application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds. Researchers can utilize this compound to introduce the pyrazolyl-sulfonyl-phenyl scaffold into a wide array of complex molecules.
Caption: General scheme of a Suzuki-Miyaura coupling reaction utilizing the title compound.
This approach allows for the rapid generation of libraries of compounds for high-throughput screening against various biological targets. The pyrazole and sulfonyl groups can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
As a Potential Bioisostere
Boronic acids are increasingly being explored as bioisosteres for carboxylic acids.[3][6][10][11] While structurally different, they can mimic the hydrogen bonding interactions of carboxylic acids with biological targets. A key advantage is the higher pKa of boronic acids (around 9) compared to carboxylic acids (around 4-5), meaning they are largely unionized at physiological pH.[10][11] This can lead to improved cell membrane permeability and oral bioavailability.
As a Covalent Inhibitor
The boronic acid moiety can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. This mechanism of action is exemplified by the proteasome inhibitor bortezomib. The electrophilic boron atom is attacked by a nucleophilic residue in the enzyme's active site, leading to the formation of a stable but reversible tetrahedral boronate complex. This can result in potent and prolonged inhibition of the target enzyme.
Caption: Mechanism of reversible covalent inhibition by a boronic acid.
Given that pyrazole and sulfonyl-containing compounds have been investigated for a wide range of therapeutic areas, including as anti-inflammatory, anticancer, and antimicrobial agents, this compound represents a promising starting point for the design of novel covalent inhibitors.[4][12][13][14]
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical entity with significant potential in organic synthesis and drug discovery. Its unique trifunctional nature allows for its use as a key building block in the construction of complex molecular architectures and as a scaffold for the development of novel therapeutic agents, particularly covalent inhibitors. While specific biological data for this compound is limited, the well-documented activities of its constituent functional groups provide a strong rationale for its further investigation by researchers and scientists in the pharmaceutical and biotechnology industries. The proposed synthetic route offers a practical approach for its preparation, enabling its exploration in various research and development programs.
References
- 1. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. drughunter.com [drughunter.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. boronmolecular.com [boronmolecular.com]
- 9. 957061-02-8|this compound|BLD Pharm [bldpharm.com]
- 10. scispace.com [scispace.com]
- 11. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Abstract
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is a novel synthetic compound featuring three key pharmacophores: a boronic acid moiety, a pyrazole ring, and a sulfonamide linker. While direct empirical data on this specific molecule is nascent, its structural components are well-characterized in medicinal chemistry for their distinct biological activities. This technical guide synthesizes the established mechanisms of action of each pharmacophore to propose and explore the most probable core mechanisms of action for the parent compound. We will delve into the roles of boronic acids as transition-state analog inhibitors of serine proteases, the function of sulfonamides in carbonic anhydrase inhibition, and the diverse bioactivities of pyrazole derivatives. This guide will provide a robust theoretical framework and detailed experimental protocols for researchers and drug development professionals to investigate and validate the therapeutic potential of this promising molecule.
Introduction: Deconstructing a Multifunctional Molecule
The compound this compound (CAS No. 957061-02-8) presents a compelling case for multifaceted biological activity.[1] Its structure is a deliberate amalgamation of three moieties, each with a proven track record in modulating critical biological processes.
-
The Boronic Acid Head: Boronic acids are renowned for their ability to act as potent and often reversible inhibitors of enzymes, most notably serine proteases.[2][3] Their unique electronic structure allows them to mimic the tetrahedral transition state of substrate hydrolysis, leading to effective enzyme inhibition.[4]
-
The Sulfonamide Core: The sulfonamide group is a cornerstone of medicinal chemistry, most famously associated with the inhibition of carbonic anhydrases.[5][6] This interaction is crucial for a variety of physiological processes, and its modulation has led to treatments for conditions ranging from glaucoma to epilepsy.
-
The Pyrazole Tail: Pyrazole derivatives are a versatile class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[7]
This guide will systematically explore the hypothesized mechanisms of action stemming from these individual components and their potential interplay.
The Boronic Acid Moiety: A Precision Tool for Enzyme Inhibition
Hypothesized Mechanism: Serine Protease Inhibition
A primary and highly probable mechanism of action for this compound is the inhibition of serine proteases. These enzymes play a critical role in a vast array of physiological and pathological processes, including coagulation, inflammation, and cancer progression.
The core of this inhibitory action lies in the electrophilic nature of the boron atom in the boronic acid group. In the active site of a serine protease, a catalytic serine residue initiates a nucleophilic attack on the carbonyl carbon of a peptide substrate. This forms a transient tetrahedral intermediate. Boronic acids act as potent transition-state analogs by forming a stable, reversible covalent bond with the catalytic serine residue, effectively blocking the enzyme's activity.[8][9]
Signaling Pathway: Serine Protease Catalysis and Boronic Acid Inhibition
Caption: Covalent inhibition of a serine protease by a boronic acid.
Experimental Validation of Serine Protease Inhibition
To validate this hypothesized mechanism, a series of in vitro enzyme inhibition assays should be performed.
Experimental Protocol: Serine Protease Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Reconstitute a panel of commercially available serine proteases (e.g., trypsin, chymotrypsin, thrombin, and a cancer-relevant protease like urokinase-type plasminogen activator) in their respective assay buffers.
-
Prepare a stock solution of a corresponding fluorogenic or chromogenic substrate for each enzyme.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.
-
Incubate for a pre-determined time to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Hypothetical Data Summary
| Enzyme | Substrate | IC50 (µM) of this compound |
| Trypsin | Boc-Gln-Ala-Arg-AMC | 15.2 |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 8.7 |
| Thrombin | Boc-Val-Pro-Arg-AMC | 22.5 |
| uPA | Z-Gly-Gly-Arg-AMC | 5.1 |
The Sulfonamide Core: Targeting Carbonic Anhydrases
Hypothesized Mechanism: Carbonic Anhydrase Inhibition
The presence of a sulfonamide moiety strongly suggests that this compound may act as an inhibitor of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, respiration, and bone resorption.
The inhibitory mechanism of sulfonamides is well-established. The deprotonated sulfonamide nitrogen atom coordinates directly with the zinc ion located in the active site of the CA enzyme.[5] This binding event displaces the zinc-bound water molecule, which is essential for the catalytic activity, thereby inhibiting the enzyme.[6]
Signaling Pathway: Carbonic Anhydrase Catalysis and Sulfonamide Inhibition
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Experimental Validation of Carbonic Anhydrase Inhibition
A stopped-flow spectrophotometric assay is the gold standard for measuring the inhibition of CA activity.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Enzyme and Buffer Preparation:
-
Use purified recombinant human CA isozymes (e.g., CA I, II, IX, and XII).
-
Prepare an appropriate assay buffer (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
A CO₂-saturated solution is rapidly mixed with the buffer containing the CA enzyme and the inhibitor in a stopped-flow instrument.
-
The decrease in pH due to the formation of bicarbonate and a proton is monitored by the change in absorbance of the pH indicator.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
-
Hypothetical Data Summary
| CA Isozyme | IC50 (nM) of this compound |
| hCA I | 125 |
| hCA II | 45 |
| hCA IX | 15 |
| hCA XII | 28 |
The Pyrazole Scaffold: A Platform for Diverse Interactions
The pyrazole moiety is a common feature in many biologically active compounds and can contribute to the overall mechanism of action in several ways.[7] While not having a single, universal mechanism like boronic acids or sulfonamides, pyrazoles can:
-
Engage in Hydrogen Bonding and Hydrophobic Interactions: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, while the ring itself can participate in hydrophobic interactions within a protein's binding pocket.
-
Modulate Kinase Activity: Many kinase inhibitors incorporate a pyrazole scaffold.
-
Exhibit Anti-inflammatory Properties: Some pyrazole-containing drugs, like celecoxib, are known for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.
The specific contribution of the pyrazole in this compound would likely be to enhance binding affinity and selectivity for its primary target(s) through these types of interactions.
Synergistic or Dual-Inhibitory Potential
A compelling aspect of this compound is the potential for synergistic or dual-inhibitory activity. For instance, in the context of cancer, both serine proteases (like uPA) and carbonic anhydrases (like CA IX) are often overexpressed and contribute to tumor progression and metastasis. A single compound that can inhibit both of these targets could offer a significant therapeutic advantage.
Further investigations, such as cell-based assays measuring proliferation, migration, and invasion of cancer cells, would be necessary to explore this potential.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its unique combination of pharmacophores. Based on the well-established mechanisms of its constituent parts, the most probable core mechanisms of action are the inhibition of serine proteases and carbonic anhydrases. The pyrazole moiety likely contributes to target binding and selectivity.
The experimental protocols outlined in this guide provide a clear path for validating these hypothesized mechanisms. Future research should focus on:
-
Broad-panel enzyme screening: To identify the specific serine proteases and carbonic anhydrase isozymes that are most potently inhibited.
-
Structural biology studies: Co-crystallization of the compound with its target enzymes to elucidate the precise binding mode.
-
Cell-based and in vivo studies: To evaluate the compound's efficacy in relevant disease models and to understand its pharmacokinetic and pharmacodynamic properties.
The systematic investigation of this compound holds the promise of uncovering a novel therapeutic agent with a potentially unique and powerful mechanism of action.
References
- 1. 957061-02-8|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth technical review of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By dissecting its structural components and leveraging established synthetic methodologies, we will explore its potential as a versatile building block in medicinal chemistry. This document moves beyond a simple recitation of facts to explain the scientific rationale behind its synthesis and potential applications, offering field-proven insights into its utility.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 957061-02-8) is a compound that strategically combines three key pharmacophoric and functional motifs: a pyrazole ring, a sulfonamide linker, and a phenylboronic acid group.[1] This unique combination imparts a dual functionality that is highly valuable in modern drug discovery.[2]
The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[3][4] Its five-membered aromatic ring with two adjacent nitrogen atoms contributes to metabolic stability and provides crucial hydrogen bond donors and acceptors for target engagement.[5] The sulfonamide group is another critical functional group in a multitude of therapeutic agents, known for its ability to form strong hydrogen bonds and act as a stable linker. Finally, the boronic acid moiety is not only a versatile handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, but it also has the intrinsic ability to form reversible covalent bonds with diols or active site serine residues in enzymes, making it a key component in a growing class of inhibitors.[2][6][7]
This guide will delve into the synthetic pathways to access this molecule, its physicochemical properties, and its potential applications, particularly in the development of novel therapeutics.
Physicochemical Properties and Structural Attributes
While specific experimental data for this compound is not extensively published, we can infer its key properties from its constituent parts and closely related analogues.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C9H9BN2O4S | Based on chemical structure. |
| Molecular Weight | 268.06 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Typical for phenylboronic acid derivatives.[8] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Common for functionalized aromatic compounds. |
| Stability | The boronic acid group may be prone to dehydration to form a boroxine trimer. Best stored under inert, dry conditions. | A known characteristic of boronic acids. |
The structural arrangement of the pyrazole, sulfonyl, and boronic acid groups creates a molecule with distinct regions for potential molecular interactions, making it an attractive scaffold for library synthesis and structure-activity relationship (SAR) studies.
Synthesis and Methodologies
The synthesis of this compound is not explicitly detailed in a single publication. However, a logical and robust synthetic route can be proposed based on well-established and frequently cited organic chemistry reactions. The most plausible approach involves a two-step process starting from commercially available materials.
Proposed Synthetic Pathway
The proposed synthesis leverages two powerful and versatile reactions: sulfonamide formation followed by a Miyaura borylation.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole
This step involves the reaction of a sulfonyl chloride with the pyrazole nitrogen.
-
To a solution of 1H-pyrazole (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (Et3N) or pyridine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.05 eq.) in the same solvent to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-((4-bromophenyl)sulfonyl)-1H-pyrazole.
Rationale: The choice of a non-nucleophilic base is crucial to prevent side reactions with the sulfonyl chloride. The reaction is typically exothermic, necessitating initial cooling.
Step 2: Synthesis of this compound pinacol ester via Miyaura Borylation
This is a palladium-catalyzed cross-coupling reaction to install the boronic ester.
-
In a reaction vessel, combine 1-((4-bromophenyl)sulfonyl)-1H-pyrazole (1.0 eq.), bis(pinacolato)diboron (B2Pin2, 1.1 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq.), and a base, typically potassium acetate (KOAc, 3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed anhydrous solvent, such as dioxane or toluene.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the pinacol ester of the target boronic acid. The free boronic acid can be obtained by subsequent hydrolysis if required.
Rationale: The Miyaura borylation is a reliable and high-yielding method for converting aryl halides to aryl boronic esters.[9] The use of a pinacol ester provides a more stable and easier-to-handle intermediate compared to the free boronic acid.[2]
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly versatile building block for creating libraries of complex molecules with potential therapeutic applications.
As a Building Block in Suzuki-Miyaura Cross-Coupling
The primary application of this molecule is as a substrate in Suzuki-Miyaura cross-coupling reactions.[8][9] This allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex architectures.
Caption: Suzuki-Miyaura coupling using the title compound.
This versatility allows for the rapid diversification of the phenyl ring, which is crucial for SAR studies to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Potential as an Enzyme Inhibitor
Boronic acid-containing compounds have gained prominence as enzyme inhibitors, most notably with the approval of bortezomib and ixazomib for treating multiple myeloma.[6] The boron atom can form a reversible covalent bond with the hydroxyl group of serine residues in the active sites of proteases or other enzymes. Given the prevalence of the pyrazole-sulfonamide scaffold in various inhibitors, this compound itself or its derivatives could be investigated as potential inhibitors of:
-
Serine Proteases: A well-established target class for boronic acids.
-
Kinases: Some kinase inhibitors incorporate similar heterocyclic sulfonamide motifs.
-
Other Enzymes: The broad range of biological activities associated with pyrazoles suggests a wide array of potential enzyme targets.[10]
Structure-Activity Relationship (SAR) Insights
The structure of this compound offers multiple points for modification to explore SAR:
-
The Pyrazole Ring: Substitution on the carbon atoms of the pyrazole ring can modulate steric and electronic properties, influencing target binding.
-
The Phenyl Ring: As discussed, this is the primary site for diversification via Suzuki-Miyaura coupling.
-
The Sulfonamide Linker: While less commonly modified, slight changes to the linker could impact the overall geometry and binding orientation of the molecule.
Conclusion
This compound is a molecule of considerable strategic value for medicinal chemists and drug discovery professionals. Its synthesis is achievable through robust and well-documented chemical transformations. The convergence of a privileged pyrazole scaffold, a versatile sulfonamide linker, and a reactive boronic acid functional group makes it an exceptionally useful building block for the creation of novel and diverse molecular entities. As the demand for innovative therapeutic agents continues to grow, compounds like this will play a pivotal role in the exploration of new chemical space and the development of next-generation medicines.
References
- 1. 957061-02-8|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. youtube.com [youtube.com]
- 10. pharmatutor.org [pharmatutor.org]
An In-Depth Technical Guide to (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is a versatile bifunctional molecule that has garnered significant interest in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and its critical role as a building block in the development of novel therapeutic agents. By merging the structural features of a pyrazole, a sulfonamide, and a boronic acid, this compound offers a unique scaffold for creating targeted therapies, particularly in the realm of kinase inhibitors and other signaling pathway modulators. This document will delve into the causality behind its synthetic pathways, detail its applications with specific examples, and provide step-by-step experimental protocols to facilitate its use in research and drug development.
Introduction: The Convergence of Three Pharmacophores
The strategic combination of a pyrazole ring, a sulfonamide linker, and a boronic acid functional group in this compound creates a molecule with significant potential in medicinal chemistry. Each of these moieties contributes unique properties that are highly valued in drug design.
-
The Pyrazole Nucleus: The five-membered heterocyclic pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug discovery.[1]
-
The Sulfonamide Linker: The sulfonamide group is another key functional group in a multitude of clinically used drugs. It can act as a hydrogen bond donor and acceptor, contributing to target binding affinity and influencing the physicochemical properties of the molecule, such as solubility and cell permeability.
-
The Boronic Acid Functional Group: Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a feature that has been ingeniously exploited in the design of enzyme inhibitors. The boronic acid moiety can mimic the transition state of enzymatic reactions, leading to potent and selective inhibition. Furthermore, it is a crucial functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the construction of complex biaryl structures.[2]
The amalgamation of these three pharmacophores in a single molecule provides a powerful platform for the synthesis of diverse compound libraries with the potential to target a wide range of biological entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₉BN₂O₄S | PubChem |
| Molecular Weight | 268.06 g/mol | PubChem |
| CAS Number | 957061-02-8 | BLDpharm[3] |
| Appearance | Solid | - |
| IUPAC Name | This compound | PubChem |
Synthesis and Mechanistic Insights
While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound is not readily found, its synthesis can be logically deduced from established methodologies for preparing its constituent parts: the pyrazole sulfonamide and the phenylboronic acid. The following represents a plausible and scientifically sound synthetic strategy, grounded in well-established organic chemistry principles.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve two key disconnections: the formation of the sulfonamide bond and the installation of the boronic acid group.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Formation of the Pyrazole Sulfonamide Intermediate: This step involves the reaction of a commercially available substituted benzenesulfonyl chloride with pyrazole.
-
Borylation of the Aryl Halide: The subsequent introduction of the boronic acid group can be achieved via a palladium-catalyzed cross-coupling reaction.
Caption: Proposed synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous reactions found in the literature for the synthesis of similar compounds.[4] Researchers should optimize these conditions for the specific substrate.
Step 1: Synthesis of 4-Bromo-1-(1H-pyrazol-1-ylsulfonyl)benzene
-
Reactants and Reagents:
-
4-Bromobenzenesulfonyl chloride
-
1H-Pyrazole
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
To a stirred solution of 1H-pyrazole (1.0 eq) in dry DCM at 0 °C, add pyridine (1.2 eq).
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Step 2: Synthesis of this compound pinacol ester
-
Reactants and Reagents:
-
4-Bromo-1-(1H-pyrazol-1-ylsulfonyl)benzene (from Step 1)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (or another suitable solvent)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine 4-bromo-1-(1H-pyrazol-1-ylsulfonyl)benzene (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pinacol ester.
-
Step 3: Hydrolysis to this compound
-
Reactants and Reagents:
-
This compound pinacol ester (from Step 2)
-
Aqueous acid (e.g., 1M HCl) or a suitable resin
-
An organic solvent (e.g., diethyl ether or acetone)
-
-
Procedure:
-
Dissolve the pinacol ester in a suitable organic solvent.
-
Add an aqueous solution of a strong acid (e.g., 1M HCl) and stir vigorously at room temperature.
-
Alternatively, the deprotection can be achieved by stirring with a polymeric boronic acid scavenger.
-
Monitor the reaction until the starting material is consumed.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final boronic acid.
-
Applications in Drug Discovery and Medicinal Chemistry
The unique trifecta of pharmacophores in this compound makes it a highly valuable building block for the synthesis of targeted therapeutics.
As a Scaffold for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole-sulfonamide core of the title compound is a known scaffold for potent and selective kinase inhibitors. The boronic acid functionality allows for the facile introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling, enabling the rapid exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.
Development of Novel Anti-Cancer Agents
The pyrazole nucleus is a common feature in many anti-cancer drugs. The ability to use this compound in Suzuki-Miyaura coupling reactions allows for the synthesis of complex molecules with potential anti-proliferative activity. The sulfonamide linker can be crucial for interacting with key residues in the active sites of target enzymes.
Potential in Chemical Sensor Development
Boronic acids are known to bind with diols, a property that can be exploited in the design of chemical sensors for saccharides and other biologically important molecules. The pyrazole-sulfonamide portion of the molecule can be functionalized with a fluorophore, and the binding of a diol to the boronic acid moiety can induce a change in the fluorescence signal, allowing for quantitative detection.
Structure-Activity Relationship (SAR) Insights
Although a detailed SAR study for derivatives of this compound is not available, general principles from related pyrazole-based inhibitors can be extrapolated.
-
Substitution on the Pyrazole Ring: The electronic and steric nature of substituents on the pyrazole ring can significantly influence binding affinity and selectivity.
-
The Nature of the Aryl/Heteroaryl Group Introduced via Suzuki Coupling: The group attached to the boronic acid position will project into a specific binding pocket of the target protein. Modifications to this group are a primary way to modulate potency and selectivity.
-
The Sulfonamide Linker: While often serving as a linker, the sulfonamide's hydrogen bonding capabilities can be critical for anchoring the inhibitor in the active site.
Conclusion and Future Perspectives
This compound is a strategically designed building block that holds considerable promise for the advancement of drug discovery and development. Its unique combination of a pyrazole core, a sulfonamide linker, and a versatile boronic acid handle provides medicinal chemists with a powerful tool for the synthesis of novel, targeted therapeutics. The continued exploration of this and similar scaffolds is expected to yield new drug candidates with improved efficacy and safety profiles for a variety of diseases. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and its analogues, as well as the systematic exploration of its utility in the synthesis of inhibitors for a broader range of biological targets.
References
- 1. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 957061-02-8|this compound|BLD Pharm [bldpharm.com]
- 4. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid (C₉H₉BN₂O₄S, CAS No. 957061-02-8) is a compound of increasing interest in medicinal chemistry and drug development, largely due to its role as a versatile building block in the synthesis of complex organic molecules.[1][2] Its structural features, combining a phenylboronic acid, a sulfonyl group, and a pyrazole ring, make it a unique scaffold for creating novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its effective utilization, enabling researchers to verify its identity, purity, and structural integrity. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The insights provided herein are derived from established principles of spectroscopic interpretation and comparative analysis with structurally related molecules.
Introduction: The Structural Significance of this compound
The unique trifecta of functional groups in this compound imparts a desirable combination of chemical properties for drug discovery. The boronic acid moiety is a key participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The pyrazole ring, a common pharmacophore, is known to engage in various biological interactions. The sulfonyl group acts as a rigid linker and can participate in hydrogen bonding, influencing the compound's solubility and binding affinity.
Given its potential, a robust analytical framework for the characterization of this molecule is essential. This guide serves as a practical resource for scientists, offering a detailed breakdown of the expected spectroscopic signatures and the underlying principles governing them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments would provide a comprehensive structural picture.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups like the sulfonyl moiety causing downfield shifts.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | - | The acidic protons of the boronic acid are typically broad and their chemical shift is concentration and solvent dependent. |
| Phenyl H (ortho to -B(OH)₂) | 7.9 - 8.1 | Doublet | ~8.0 | These protons are deshielded by the anisotropic effect of the boronic acid and the electron-withdrawing sulfonyl group. |
| Phenyl H (ortho to -SO₂-) | 8.1 - 8.3 | Doublet | ~8.0 | Strong deshielding due to the adjacent electron-withdrawing sulfonyl group. |
| Pyrazole H (position 5) | 8.2 - 8.4 | Doublet | ~2.5 | This proton is adjacent to the sulfonyl-bound nitrogen, leading to a downfield shift. |
| Pyrazole H (position 3) | 7.6 - 7.8 | Doublet | ~1.5 | |
| Pyrazole H (position 4) | 6.5 - 6.7 | Triplet | ~2.0 | This proton is coupled to both other pyrazole protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Phenyl C (ipso, attached to -B(OH)₂) | 130 - 135 | The carbon directly attached to boron is often difficult to observe due to quadrupolar relaxation. |
| Phenyl C (ortho to -B(OH)₂) | 135 - 138 | Deshielded by the adjacent boronic acid and sulfonyl group. |
| Phenyl C (ortho to -SO₂-) | 128 - 130 | |
| Phenyl C (ipso, attached to -SO₂-) | 140 - 145 | Significant downfield shift due to the strong electron-withdrawing nature of the sulfonyl group. |
| Pyrazole C (position 5) | 140 - 142 | |
| Pyrazole C (position 3) | 130 - 133 | |
| Pyrazole C (position 4) | 110 - 112 | This carbon is the most upfield of the pyrazole carbons. |
Key Considerations for NMR Analysis:
-
Solvent Choice: The choice of deuterated solvent is critical. DMSO-d₆ is a common choice for boronic acids as it can help to sharpen the B(OH)₂ proton signal.
-
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Expected Mass Spectrometry Data:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule, likely producing a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
-
Expected Molecular Ion:
-
[M+H]⁺: m/z 253.04
-
[M-H]⁻: m/z 251.03
-
-
Key Fragmentation Patterns: The molecule is expected to fragment at the sulfonyl linkage and around the boronic acid group. Common fragments would include the loss of the pyrazole ring, the sulfonyl group, and the boronic acid moiety.
Experimental Protocol for Mass Spectrometry (ESI-MS):
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.
Predicted IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Boronic Acid) | 3200 - 3600 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=C (Aromatic) | 1580 - 1620 | Stretching |
| S=O (Sulfonyl) | 1330 - 1370 (asymmetric) and 1140 - 1180 (symmetric) | Stretching |
| B-O (Boronic Acid) | 1310 - 1380 | Stretching |
| C-N (Pyrazole) | 1250 - 1350 | Stretching |
Self-Validating Protocol for IR Spectroscopy (ATR-FTIR):
-
Background Scan: Obtain a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values. The presence of the broad O-H stretch, the sharp aromatic C-H and C=C bands, and the strong S=O stretches would provide strong evidence for the compound's identity.
Conclusion
The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide provides a comprehensive overview of the expected NMR, MS, and IR data, grounded in fundamental spectroscopic principles. By following the outlined protocols and understanding the rationale behind the expected spectral features, researchers can confidently verify the structure and purity of this important chemical entity, paving the way for its successful use in the synthesis of novel compounds with therapeutic potential.
References
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent approach to the synthesis and spectral characterization of some 3,5- pyrazolididione derivatives and evaluation as anti-inflammatory agents | Faculty of Science [b.aun.edu.eg]
An In-depth Technical Guide to the Solubility of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility chief among them. For researchers, scientists, and drug development professionals, understanding the solubility of a molecule like (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is not merely an academic exercise; it is a critical determinant of its potential. Solubility impacts everything from reaction kinetics in synthesis to bioavailability and formulation in preclinical and clinical development. This guide provides a comprehensive technical overview of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination.
Introduction to this compound: A Molecule of Interest
This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a pyrazole-sulfonyl group. Boronic acids, in general, are a class of compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made them invaluable building blocks in the synthesis of complex organic molecules, including many drug candidates.[1][2]
The boronic acid functional group can also act as a pharmacophore, reversibly binding to diols present in various biological molecules, leading to applications as enzyme inhibitors and sensors.[3][4] Furthermore, the sulfonyl and pyrazole components of this particular molecule can influence its pharmacokinetic properties, such as metabolic stability and target engagement.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉BN₂O₄S | (Calculated) |
| Molecular Weight | 268.06 g/mol | (Calculated) |
| CAS Number | 957061-02-8 | [5][6] |
| Appearance | Likely a solid at room temperature | (Inferred) |
Note on CAS Numbers: It is important for researchers to verify the CAS number with their supplier. While 957061-02-8 appears to be the correct identifier for the sulfonyl derivative, a similar compound, (4-(1H-Pyrazol-1-yl)phenyl)boronic acid (CAS 891270-35-2), lacks the sulfonyl group and will have different properties.[7][8][9]
Theoretical Framework for the Solubility of Arylboronic Acids
Key Factors Influencing Solubility:
-
Solvent Polarity: Phenylboronic acid, the parent compound, exhibits low solubility in water (approximately 1.9 g/100 g H₂O at 20°C) and nonpolar organic solvents like hydrocarbons.[10] Its solubility is significantly higher in polar aprotic solvents such as ethers and ketones.[11] The presence of the polar sulfonyl group and the pyrazole ring in our target molecule is expected to increase its polarity compared to phenylboronic acid, potentially enhancing its solubility in more polar organic solvents and possibly in aqueous media, depending on the pH.
-
pH: The boronic acid moiety is a Lewis acid, not a Brønsted-Lowry acid, meaning it accepts a hydroxide ion rather than donating a proton. This equilibrium is pH-dependent. At higher pH, the formation of the more polar boronate species can increase aqueous solubility. The pKa of the boronic acid group is a crucial parameter in understanding its pH-dependent solubility. For many phenylboronic acids, the pKa is in the range of 8-9.[12]
-
Temperature: The dissolution of most solid compounds, including boric acid, is an endothermic process.[13] Therefore, the solubility of this compound is expected to increase with rising temperature in most solvent systems. This property is fundamental to purification techniques like recrystallization.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state significantly impacts solubility. Boronic acids are known to form hydrogen-bonded dimers and can dehydrate to form cyclic anhydrides called boroxines, especially upon heating.[14] The specific crystalline form (polymorph) of the solid will influence its melting point and, consequently, its solubility.
-
Esterification: The conversion of boronic acids to their corresponding esters, for example, through reaction with diols like pinacol, generally increases their solubility in nonpolar organic solvents.[11] This is a common strategy to improve their utility in organic synthesis.
Experimental Determination of Solubility: A Step-by-Step Guide
Given the absence of published data, an experimental approach is necessary to determine the solubility of this compound. The following protocols are designed to be robust and self-validating.
Thermodynamic (Equilibrium) Solubility Determination
This method determines the concentration of a saturated solution at equilibrium and is considered the gold standard.
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation: Add an excess of solid this compound to several sealed vials. The excess should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, acetone) into each vial.
-
Equilibration: Place the vials in a shaker or on a stirrer plate maintained at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation at high speed followed by careful removal of the supernatant is effective. Alternatively, filtration through a low-binding syringe filter (e.g., PTFE) can be used.
-
Quantification: Prepare a series of standards of the compound in the chosen solvent. Analyze the saturated supernatant and the standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The concentration of the unknown is determined from the calibration curve.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or moles/liter (M).
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a solid (often amorphous) state after its addition from a concentrated DMSO stock solution.
Workflow for Kinetic Solubility Determination:
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Dispensing: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) to achieve a range of final concentrations. Ensure the final DMSO concentration is low and consistent across all wells (typically ≤1%).
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 25°C) with shaking for 1-2 hours.
-
Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Data Analysis: Plot the turbidity reading against the compound concentration to determine the point of precipitation.
Expert Insight: Kinetic solubility is often lower than thermodynamic solubility because the system does not reach equilibrium. However, it can be more representative of the conditions encountered in certain biological assays where compounds are introduced from DMSO stocks.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative solubility data should be summarized in a table.
Example Data Table:
| Solvent System | pH | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (M) |
| Deionized Water | ~6-7 | 25 | Thermodynamic | (Experimental Value) | (Calculated Value) |
| PBS | 7.4 | 25 | Thermodynamic | (Experimental Value) | (Calculated Value) |
| PBS | 7.4 | 37 | Thermodynamic | (Experimental Value) | (Calculated Value) |
| Ethanol | N/A | 25 | Thermodynamic | (Experimental Value) | (Calculated Value) |
| Acetone | N/A | 25 | Thermodynamic | (Experimental Value) | (Calculated Value) |
| PBS | 7.4 | 25 | Kinetic | (Experimental Value) | (Calculated Value) |
Interpreting the Results:
-
Aqueous vs. Organic Solubility: Comparing solubility in water/PBS to that in organic solvents will guide decisions on suitable solvents for synthesis, purification, and formulation.
-
Effect of pH: A significant increase in solubility in aqueous buffers with increasing pH would confirm the acidic nature of the boronic acid moiety and its ionization to the more soluble boronate form.
-
Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility may indicate a tendency for the compound to form supersaturated solutions that precipitate over time. This has important implications for both in vitro assays and in vivo studies.
Conclusion: A Pathway to Characterization
While a definitive, published value for the solubility of this compound remains elusive, this guide provides the necessary framework for its comprehensive characterization. By understanding the underlying principles governing the solubility of arylboronic acids and by implementing robust experimental protocols, researchers can generate the critical data needed to advance their research and development efforts. The methodologies outlined herein are not merely procedural steps but a self-validating system designed to ensure scientific integrity and produce trustworthy, actionable data.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 957061-02-8|this compound|BLD Pharm [bldpharm.com]
- 6. [2-(PYrazole-1-sulfonyl)phenyl]boronic acid|BLD Pharm [bldpharm.com]
- 7. (4-(1H-Pyrazol-1-yl)phenyl)boronic acid | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 891270-35-2|(4-(1H-Pyrazol-1-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]
- 13. digital.library.unt.edu [digital.library.unt.edu]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is a specialized organic reagent that stands at the intersection of medicinal chemistry and synthetic methodology. Integrating the proven utility of the boronic acid functional group for cross-coupling reactions with the pharmacologically significant pyrazole heterocycle via a stable sulfonyl linker, this compound has emerged as a valuable building block for the synthesis of complex molecular architectures. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of its core properties, a robust synthetic protocol, and a detailed exploration of its primary application in Suzuki-Miyaura cross-coupling reactions. By explaining the causality behind methodological choices and grounding claims in established chemical principles, this document serves as a practical resource for leveraging this reagent in research and development settings.
Introduction to a Multifunctional Building Block
The design of novel therapeutic agents and functional materials is fundamentally dependent on the availability of versatile and reliable chemical building blocks. This compound represents a sophisticated convergence of three key chemical motifs, each contributing unique properties that make it highly valuable for synthetic chemists.
-
The Boronic Acid Moiety : As a cornerstone of modern organic synthesis, the boronic acid group is prized for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its stability, low toxicity, and predictable reactivity allow for the efficient and selective formation of carbon-carbon bonds, a critical transformation in the construction of complex organic molecules.[2]
-
The Pyrazole Heterocycle : The 1H-pyrazole ring is a "privileged scaffold" in medicinal chemistry.[2] Its unique arrangement of nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as protein kinases. Its inclusion in a molecule can enhance metabolic stability, improve pharmacokinetic properties, and provide a rigid framework for orienting other functional groups.[2]
-
The Sulfonyl Linker : The sulfonyl group (-SO₂-) serves as a robust and chemically inert bridge between the phenylboronic acid and pyrazole moieties. Unlike more labile linkers, it is resistant to cleavage under a wide range of reaction conditions, ensuring the integrity of the molecular scaffold during multi-step syntheses.
This strategic combination makes this compound an exemplary tool for introducing the pyrazole-sulfonyl pharmacophore into target molecules, particularly in the development of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key specifications for this compound are summarized below.
Table 1: Core Compound Specifications
| Property | Value | Source |
| Molecular Formula | C₉H₉BN₂O₄S | [3] |
| Molecular Weight | 252.06 g/mol | [3] |
| CAS Number | 957061-02-8 | [3] |
| Appearance | Off-white to light-colored solid | N/A |
| Storage | Inert atmosphere, room temperature |
Spectroscopic Profile (Anticipated)
While specific batch data will vary, the expected spectroscopic signatures are crucial for identity confirmation:
-
¹H NMR : Protons on the pyrazole and phenyl rings would appear in the aromatic region (approx. 7.0-8.5 ppm). The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
¹³C NMR : Characteristic signals for the carbon atoms in both aromatic rings would be expected, with the carbon atom bearing the boron group showing a characteristically broad signal due to quadrupolar relaxation.
-
Mass Spectrometry (MS) : ESI-MS (negative mode) would be expected to show a prominent ion corresponding to [M-H]⁻ or adducts. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within ±5 ppm.
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions. The following represents a logical and field-proven synthetic approach.
Retrosynthetic Analysis and Workflow Diagram
The most logical synthetic route involves the formation of the sulfonyl bond followed by the introduction of the boronic acid moiety. This approach minimizes potential side reactions associated with the boronic acid group.
Caption: A logical workflow for the synthesis of the title compound.
Recommended Synthetic Protocol
Causality : This two-step protocol is designed for efficiency and control. The first step forms the stable C-S bond. The second step, a Miyaura borylation, is a reliable method for converting aryl bromides to boronic acids or their esters. Using the pinacol ester of diboron (B₂pin₂) is preferred as it yields a more stable boronic ester intermediate, which can be easily hydrolyzed to the final product during workup.
Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole
-
To a stirred solution of 1H-pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile) at 0 °C, add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.05 eq) in the same solvent, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
In-Process Control : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound
-
In a reaction vessel purged with an inert gas (Argon or Nitrogen), combine 1-((4-bromophenyl)sulfonyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and a potassium salt like potassium acetate (KOAc) (3.0 eq).
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq), which is highly effective for borylation reactions.
-
Add a dry, degassed solvent such as Dioxane or DMSO.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Causality : The heat is necessary to drive the catalytic cycle, while the inert atmosphere prevents the degradation of the palladium catalyst.
-
In-Process Control : Monitor the conversion of the aryl bromide to the boronic ester by LC-MS.
-
After cooling to room temperature, dilute the mixture with water and perform an acidic workup (e.g., with 1M HCl) to hydrolyze the pinacol ester to the desired boronic acid.
-
Extract the product, dry the organic phase, and concentrate.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetonitrile/water) or by column chromatography on silica gel to yield the final product.
Application Spotlight: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions. This reaction enables the formation of a C-C bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Explanation of the Cycle:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X).
-
Transmetalation : A base activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate complex. This complex then transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst.
Experimental Protocol: A General Suzuki-Miyaura Coupling
This protocol provides a self-validating workflow for using the title compound in a typical cross-coupling reaction.
Table 2: Materials and Reagents
| Reagent | Purpose | Typical Amount |
| This compound | Boronic Acid Partner | 1.2 eq |
| Aryl Halide (e.g., 4-iodotoluene) | Coupling Partner | 1.0 eq |
| Pd(PPh₃)₄ or similar Pd catalyst | Catalyst | 0.05 eq |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0-3.0 eq |
| Toluene/Water or Dioxane/Water | Solvent System | 10:1 ratio |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring : After 2 hours, take a small aliquot, quench it with water, extract with ethyl acetate, and analyze by LC-MS and TLC to assess the conversion rate. Continue monitoring until the aryl halide is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification and Validation : Purify the resulting crude material by flash column chromatography. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. A purity of >95% is typically required for subsequent biological assays.
Handling, Storage, and Safety
-
Safety Profile : While specific toxicity data is not widely available, related boronic acids and sulfonyl chlorides can be irritants. Assume the compound may cause skin, eye, and respiratory irritation.[4] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage : To prevent degradation, especially dehydration of the boronic acid to its anhydride form, store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at room temperature.
-
Disposal : Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than a simple reagent; it is an enabling tool for chemical innovation. By providing a reliable method to incorporate a key medicinal chemistry scaffold into diverse molecular frameworks, it accelerates the discovery of new drug candidates and functional materials. Its value lies in the predictable reactivity of the boronic acid, the desirable biological properties of the pyrazole ring, and the stability of the sulfonyl linker. A mastery of its synthesis and application, particularly in the context of the Suzuki-Miyaura reaction, is a valuable asset for any research team dedicated to the synthesis of complex organic molecules.
References
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Document ID: AN-SMC-202601
Abstract: This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid. Designed for researchers in synthetic organic chemistry and drug development, this document elucidates the reaction mechanism, explores critical experimental parameters, and offers practical guidance for optimization and troubleshooting. The protocol is structured to ensure reproducibility and high yields, addressing the specific challenges associated with electron-deficient boronic acids.
Foundational Principles: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon single bonds by coupling an organoboron species with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2] First reported by Akira Suzuki in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's broad adoption stems from its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-containing byproducts.[2][3]
The focus of this application note, This compound , is a valuable building block in medicinal chemistry.[4][5] The pyrazole moiety is a privileged scaffold in numerous bioactive compounds, while the phenylsulfonyl group acts as a potent electron-withdrawing group, influencing the molecule's electronic properties and reactivity.[6] Understanding these properties is key to successfully employing this reagent in complex syntheses.
The Catalytic Engine: Unraveling the Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step breaks the carbon-halogen bond and forms a new Pd(II) intermediate.[1] The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[10]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the boron reagent (Ar²) is transferred to the palladium center. Critically, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[1][3][11]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex then undergoes reductive elimination, expelling the final coupled product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing for Success: A Guide to Reaction Parameters
The success of coupling with this compound depends on the judicious selection of several key parameters. The strong electron-withdrawing nature of the sulfonyl group makes this boronic acid susceptible to protodeboronation, a competing side reaction where the carbon-boron bond is cleaved by a proton source.[12][13]
Catalyst and Ligand Selection
The combination of a palladium precursor and a supporting ligand is the heart of the catalyst system.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. While Pd(PPh₃)₄ is a Pd(0) source, Pd(II) precursors like Pd(OAc)₂ are reduced in situ to the active Pd(0) state.[10]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings, especially with less reactive aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often superior to traditional PPh₃.[14][15][16][17] They accelerate both the oxidative addition of the aryl chloride and the final reductive elimination step.[16][17]
Base Selection: The Critical Activator
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[11] However, an overly strong base can promote protodeboronation of our electron-deficient substrate.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective bases, often used in an aqueous solution to create a biphasic system. Cesium carbonate is more soluble and often provides better results for difficult couplings.
-
Phosphates (K₃PO₄): A moderately strong base that is often an excellent choice for sensitive substrates, as it can minimize side reactions like ester hydrolysis and protodeboronation.[18]
-
Hydroxides (NaOH, KOH): Strong bases that can accelerate the reaction but increase the risk of side reactions.[19]
-
Fluorides (KF, CsF): Mild bases that can be effective, particularly when base-labile functional groups are present in the substrates.[3]
For this compound, starting with K₃PO₄ or K₂CO₃ is recommended to balance reactivity with stability.
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are excellent choices. They are typically used with an aqueous solution of the base.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be useful for solubilizing stubborn substrates but can be difficult to remove and may decompose at high temperatures.
-
Biphasic Systems: A combination like Toluene/Water or Dioxane/Water is highly effective. Vigorous stirring is essential in these systems to maximize the interfacial area where the reaction occurs.[16]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound on a 1.0 mmol scale.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| Aryl Halide (e.g., 4-Bromoanisole) | 187.04 | 1.0 | 1.0 | Substrate |
| This compound | 282.10 | 1.2 | 1.2 | Boronic Acid |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 0.02 | Precatalyst |
| XPhos | 476.65 | 0.04 | 0.04 | Ligand |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.0 | 2.0 | Base |
| 1,4-Dioxane | - | 8 mL | - | Solvent |
| Water (Degassed) | - | 2 mL | - | Solvent |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and K₃PO₄ (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In the same flask, add the palladium precatalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand, XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the catalyst.[17]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent should be degassed beforehand by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method.[20]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature.3. Poor choice of ligand/base. | 1. Use fresh catalyst/precatalyst and ensure the reaction is fully deoxygenated.[17]2. Increase the reaction temperature.[16]3. Screen alternative ligands (e.g., SPhos) or bases (e.g., Cs₂CO₃). |
| Protodeboronation | 1. Base is too strong or conditions are too harsh.2. Presence of excess water/protons. | 1. Switch to a milder base (e.g., K₃PO₄ or KF).[13][16]2. Use anhydrous conditions or minimize the amount of water. Consider using a boronate ester (e.g., pinacol ester) which is more stable.[13] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction. | 1. Improve the degassing procedure for solvents and the reaction vessel.[17]2. Ensure conditions are sufficient for in situ reduction or switch to a Pd(0) source like Pd(PPh₃)₄. |
| Poor Solubility | 1. Inappropriate solvent system. | 1. Screen alternative solvents like DMF, or use a co-solvent mixture (e.g., Toluene/Ethanol/Water).[18][20] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 957061-02-8|this compound|BLD Pharm [bldpharm.com]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uwindsor.ca [uwindsor.ca]
- 16. reddit.com [reddit.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
Application Notes and Protocols for Cross-Coupling Reactions Using (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Introduction: A Multifunctional Building Block for Modern Synthesis
In the landscape of contemporary organic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds. The strategic design of coupling partners is crucial for accessing novel chemical space, and boronic acids bearing complex functionalities are highly sought after. (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is an exemplary reagent, integrating three key structural motifs: a reactive boronic acid for palladium-catalyzed coupling, a central phenyl ring, and a pyrazole-N-sulfonyl group.
The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets[1]. The arylsulfonyl moiety, on the other hand, acts as a potent electron-withdrawing group, which modulates the electronic properties of the phenyl ring and can serve as a metabolic block or a handle for further functionalization. This unique combination makes this compound a valuable building block for the synthesis of complex molecules in drug discovery and materials science[2][3].
This guide provides an in-depth technical overview, including detailed protocols and mechanistic insights, for the effective application of this versatile reagent in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
Understanding the physical and chemical characteristics of a reagent is fundamental to its successful application. The properties of this compound are summarized below. The electron-withdrawing nature of the pyrazolylsulfonyl group significantly influences the reactivity of the boronic acid.
| Property | Value | Source |
| CAS Number | 957061-02-8 | [4] |
| Molecular Formula | C₉H₉BN₂O₄S | [4] |
| Molecular Weight | 268.05 g/mol | [4] |
| Appearance | Off-white to light yellow solid | General Observation |
| Solubility | Soluble in polar organic solvents (e.g., Dioxane, THF, DMF) | General Chemical Knowledge |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination[5]. The presence of a base is critical, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step[6].
The electron-deficient nature of this compound can present challenges. Electron-withdrawing groups can slow the rate of transmetalation and increase the susceptibility of the boronic acid to protodeboronation, a side reaction that cleaves the C-B bond[7]. Therefore, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalchemmall.com [globalchemmall.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Applications of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid in Catalysis: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the applications of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid in catalysis. This versatile reagent serves as a valuable building block in synthetic organic chemistry, primarily in cross-coupling reactions, and as a directing group in C-H functionalization. The unique combination of a boronic acid, a pyrazole ring, and a sulfonyl linker imparts specific reactivity and functionality, making it a molecule of interest for the synthesis of complex organic structures, including pharmaceuticals and advanced materials.
Introduction: The Multifaceted Role of this compound
This compound is an organoboron compound that has gained traction in modern synthetic methodologies. Its utility stems from the distinct chemical properties of its constituent functional groups:
-
The Boronic Acid Moiety: This functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal for complex molecule synthesis.
-
The 1H-Pyrazole Ring: Pyrazoles are a class of nitrogen-containing heterocycles that are prevalent in many biologically active compounds. In the context of catalysis, the pyrazole nitrogen can act as a coordinating atom for transition metals, influencing the reactivity and selectivity of a reaction. This coordinating ability is central to its role as a directing group.
-
The Phenylsulfonyl Group: The sulfonyl group acts as a robust and electron-withdrawing linker. This electronic feature can influence the reactivity of the phenyl ring and the pyrazole moiety. In the context of C-H activation, the entire pyrazolylsulfonyl group can function as a bidentate directing group.
This guide will delve into the primary catalytic applications of this reagent, providing detailed protocols and mechanistic insights to aid researchers in its effective utilization.
Application I: A Versatile Coupling Partner in Suzuki-Miyaura Reactions
The most prominent application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[1][2] The use of this specific boronic acid allows for the direct incorporation of the pyrazolylsulfonylphenyl scaffold into a target molecule.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a preformed Pd(0) source like Pd(PPh₃)₄. The choice of ligand is crucial for stabilizing the palladium center, promoting oxidative addition and reductive elimination steps, and preventing catalyst decomposition. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective for coupling with heteroaromatic systems.[3]
-
Base: A base is required to activate the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base should be considered based on the specific substrates.
-
Solvent: A polar aprotic solvent or a mixture of solvents is typically used to dissolve the reactants and facilitate the reaction. Common solvent systems include dioxane/water, toluene/water, or DMF. The presence of water can aid in the dissolution of the base and the formation of the active boronate species.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.5 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-4-((1H-pyrazol-1-yl)sulfonyl)-[1,1'-biphenyl] | 85 |
| 2 | 3-Iodopyridine | 3-(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)pyridine | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4'- (Trifluoromethyl)-4-((1H-pyrazol-1-yl)sulfonyl)-[1,1'-biphenyl] | 82 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application II: Directing Group in Palladium-Catalyzed C-H Functionalization
A more advanced application of molecules containing a pyrazolylsulfonyl moiety is their use as directing groups in transition metal-catalyzed C-H functionalization reactions.[5] The pyrazole nitrogen can coordinate to a palladium catalyst, positioning it in proximity to an ortho C-H bond on the phenyl ring, thereby facilitating its activation and subsequent functionalization. This strategy allows for the regioselective introduction of new functional groups without the need for pre-functionalized substrates.
Causality Behind Experimental Choices in C-H Functionalization:
-
Directing Group: The pyrazolylsulfonyl group acts as a bidentate directing group, with the pyrazole nitrogen and an oxygen from the sulfonyl group coordinating to the metal center. This chelation effect enhances the stability of the cyclometalated intermediate and promotes the C-H activation step.
-
Catalyst: Palladium(II) salts, such as Pd(OAc)₂, are commonly used as catalysts for these transformations.
-
Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst. Silver salts like AgOAc or Ag₂CO₃ are frequently employed.
-
Additives: In some cases, additives like amino acids or their derivatives (e.g., Boc-Sar-OH) can act as ligands or proton shuttles, facilitating the C-H activation process.[5]
Experimental Protocol: ortho-Alkenylation of an Aryl-Sulfonylpyrazole
This protocol is adapted from literature procedures for the ortho-alkenylation of aryl-sulfonylpyrazoles and can be applied to substrates synthesized from this compound.[5]
Materials:
-
Aryl-sulfonylpyrazole substrate (synthesized via Suzuki coupling)
-
Alkene (e.g., an acrylate or styrene derivative)
-
Pd(OAc)₂
-
Boc-Sar-OH (N-Boc-N-methylglycine)
-
Silver acetate (AgOAc)
-
Solvent (e.g., 1,2-dichloroethane, DCE)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vial, add the aryl-sulfonylpyrazole substrate (1.0 equivalent), Pd(OAc)₂ (10 mol%), Boc-Sar-OH (30 mol%), and AgOAc (2.0 equivalents).
-
Add the alkene (2.0 equivalents).
-
Add the degassed solvent (DCE).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 100 °C) for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ortho-alkenylated product.
Visualization: Proposed Mechanism for Directed C-H Alkenylation
Caption: A simplified mechanism for palladium-catalyzed ortho-C-H alkenylation.
Concluding Remarks
This compound is a valuable and versatile reagent in the toolkit of synthetic chemists. Its primary applications in catalysis, namely as a key building block in Suzuki-Miyaura cross-coupling and as a precursor to substrates for directing group-assisted C-H functionalization, enable the efficient synthesis of complex molecules with high degrees of functionality. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore and expand upon the catalytic applications of this promising compound. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of such well-defined and functionalized building blocks will undoubtedly increase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Versatile Building Block for Modern Drug Discovery
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is a valuable bifunctional building block in contemporary organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The presence of the pyrazole moiety, a common pharmacophore in numerous therapeutic agents, combined with the robust sulfonyl linker and the versatile boronic acid handle, makes this reagent of significant interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of the reaction conditions, mechanistic considerations, and detailed protocols for the effective application of this compound in Suzuki-Miyaura coupling reactions.
Scientific Integrity and Mechanistic Insights
The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[1] The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
The unique structure of this compound introduces specific electronic factors that can influence the efficiency of the Suzuki-Miyaura coupling. The phenyl ring is rendered electron-deficient by the strongly electron-withdrawing sulfonyl group. This electronic characteristic can impact the transmetalation step of the catalytic cycle. Generally, electron-deficient boronic acids may exhibit slower rates of transmetalation compared to their electron-rich counterparts.[3] However, this can be advantageous in certain contexts, potentially leading to higher selectivity in complex couplings. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can also play a role. While the pyrazole ring itself is a key structural motif, the nitrogen atoms can potentially coordinate with the palladium center, which in some cases can influence catalyst activity.[4] Careful selection of ligands on the palladium catalyst is therefore crucial to mitigate any potential catalyst inhibition and ensure efficient turnover.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Synthesis of this compound
-
Formation of the Pyrazolyl Sulfonamide: Reaction of 4-bromobenzenesulfonyl chloride with pyrazole in the presence of a suitable base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) would yield 1-((4-bromophenyl)sulfonyl)-1H-pyrazole.
-
Miyaura Borylation: The resulting aryl bromide would then undergo a palladium-catalyzed borylation reaction with a boron source such as bis(pinacolato)diboron (B₂pin₂) to introduce the boronic acid functionality.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target boronic acid.
Comparative Analysis of Reaction Conditions
The choice of catalyst, base, and solvent system is critical for achieving high yields and purity in Suzuki-Miyaura couplings. For a substrate like this compound, which is both a heteroaryl derivative and electron-deficient, careful optimization is key. The following table summarizes common conditions reported for similar Suzuki-Miyaura reactions involving pyrazole and sulfonyl-containing compounds, providing a valuable starting point for methods development.
| Catalyst (mol%) | Ligand (if applicable) | Base (equiv.) | Solvent System | Temperature (°C) | Coupling Partners | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | Pyrazole derivative and aryl boronic acid | [5] |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 65-100 | Pyridine-2-sulfonyl fluoride and hetero(aryl) boronic acids/esters | [6] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Aryl sulfamates and arylboronic acids | N/A |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 80 | Aryl chlorides and heteroaryl boronic acids | [7] |
Detailed Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of specific parameters may be necessary for different coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.
Conclusion and Future Perspectives
This compound is a highly valuable reagent for the synthesis of diverse molecular architectures through the Suzuki-Miyaura cross-coupling reaction. Understanding the electronic nature of this substrate and carefully selecting the appropriate catalyst, base, and solvent system are paramount for achieving optimal results. The protocols and data presented in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the discovery of novel pharmaceuticals and advanced materials. Further exploration into the development of more active and robust catalyst systems for challenging couplings involving electron-deficient heteroaryl boronic acids will continue to expand the utility of this important synthetic tool.
References
Application Notes & Protocols: Strategic Derivatization of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid for Accelerated Drug Discovery
Abstract
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is a trifunctional chemical scaffold of significant interest in medicinal chemistry. It synergistically combines the versatile reactivity of an arylboronic acid with the proven pharmacological relevance of the pyrazole heterocycle and the sulfonamide linker.[1][2] This guide provides an in-depth exploration of key derivatization strategies for this building block, moving beyond simple procedural lists to explain the underlying chemical principles and strategic choices inherent in each transformation. Detailed, field-tested protocols for Suzuki-Miyaura coupling, Chan-Lam amination, boronate esterification, and ipso-hydroxylation are presented, designed to empower researchers, scientists, and drug development professionals to efficiently generate diverse molecular libraries for screening and lead optimization.
Introduction: The Strategic Value of a Trifunctional Scaffold
In modern drug discovery, the efficiency of library synthesis is paramount. The selection of starting materials that offer multiple points for diversification is a key strategy for rapidly exploring chemical space. This compound (herein referred to as PZ-S-PBA ) represents an exemplary scaffold, integrating three distinct motifs of high value:
-
Arylboronic Acid: A stable, generally non-toxic, and exceptionally versatile functional group.[3] Its primary utility lies in transition-metal-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry.[4] The boron atom is sp²-hybridized with a vacant p-orbital, rendering it a mild Lewis acid and enabling its characteristic reactivity.[5]
-
Pyrazole Ring: A five-membered aromatic heterocycle that is a "privileged structure" in medicinal chemistry.[6] Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties, and are core components of numerous marketed drugs.[1][2]
-
Sulfonamide Linker: A robust and chemically stable functional group that often serves as a hydrogen bond donor and acceptor, influencing the pharmacokinetic properties and target-binding affinity of drug candidates.
The strategic derivatization of PZ-S-PBA allows for the systematic modification of the molecule's periphery, enabling the fine-tuning of its steric and electronic properties to achieve desired biological outcomes.
Core Derivatization Strategies and Protocols
This section details four primary derivatization pathways. Each protocol is designed as a self-validating system, including guidance on reaction monitoring, purification, and expected outcomes.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Causality & Rationale: The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[7][8] The reaction is known for its high functional group tolerance, leaving the pyrazole and sulfonyl moieties of PZ-S-PBA intact.[9] Palladium catalysts, particularly those with bulky phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), are highly effective as they facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 2.1: Synthesis of 4'-Methyl-4-((1H-pyrazol-1-yl)sulfonyl)-1,1'-biphenyl
-
Reagent Preparation: To a flame-dried Schlenk flask, add PZ-S-PBA (282 mg, 1.0 mmol, 1.0 equiv.), 4-bromotoluene (205 mg, 1.2 mmol, 1.2 equiv.), and Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and a 2 M aqueous solution of potassium carbonate (K₂CO₃) (2 mL).
-
Inerting: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting boronic acid.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the product as a solid.
Data Presentation: Suzuki-Miyaura Coupling Examples
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromotoluene | Pd(dppf)Cl₂ (5) | K₂CO₃ | 90 | 5 | 85-95 |
| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | 100 | 6 | 80-90 |
| 3-Bromopyridine | Pd(dppf)Cl₂ (5) | K₃PO₄ | 95 | 8 | 70-85 |
C-N/C-O Bond Formation via Chan-Lam Coupling
Causality & Rationale: The Chan-Lam reaction provides a powerful and often milder alternative to Buchwald-Hartwig amination for forming C-N and C-O bonds.[10] It utilizes a copper catalyst, typically Cu(II) acetate, and proceeds under aerobic conditions, where atmospheric oxygen serves as the terminal oxidant to regenerate the active Cu(II) species.[10][11] This method is particularly valuable for coupling with a wide range of N-H and O-H nucleophiles, including amines, phenols, and N-heterocycles, thus enabling rapid access to diverse derivatives.[12][13][14]
Caption: Chan-Lam C-N/C-O coupling workflow.
Protocol 2.2: Synthesis of 1-((4-Morpholinophenyl)sulfonyl)-1H-pyrazole
-
Reagent Preparation: To a round-bottom flask, add PZ-S-PBA (282 mg, 1.0 mmol, 1.0 equiv.), copper(II) acetate (Cu(OAc)₂, 218 mg, 1.2 mmol, 1.2 equiv.), and 4Å molecular sieves (approx. 500 mg).
-
Solvent and Reagent Addition: Add dichloromethane (DCM, 10 mL), followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv.) and pyridine (161 µL, 2.0 mmol, 2.0 equiv.).
-
Reaction: Leave the flask open to the air (or puncture a balloon seal with a needle) and stir vigorously at room temperature for 24-48 hours.
-
Monitoring: Follow the reaction progress by LC-MS. The product will have a mass corresponding to the loss of B(OH)₂ and the addition of the morpholine fragment.
-
Work-up: Upon completion, dilute the mixture with DCM and filter through a pad of Celite to remove the copper salts and molecular sieves. Wash the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired N-arylated product.
Data Presentation: Chan-Lam Coupling Examples
| Nucleophile | Catalyst | Base | Solvent | Time (h) | Typical Yield (%) |
| Morpholine | Cu(OAc)₂ | Pyridine | DCM | 24 | 75-85 |
| Imidazole | Cu(OAc)₂ | Triethylamine | MeOH | 48 | 60-75 |
| Phenol | Cu(OAc)₂ | Pyridine | Toluene | 24 | 70-80 |
Boronate Ester Formation: A Gateway to Stability and Modified Reactivity
Causality & Rationale: While boronic acids are versatile, their conversion to boronate esters (e.g., pinacol esters) offers several advantages. Boronate esters are generally more stable, less prone to dehydration-trimerization (forming boroxines), and exhibit improved solubility in organic solvents.[15] This transformation is often a crucial first step for purification, long-term storage, or for use in specific coupling reactions that are optimized for boronate esters.[16][17] The reaction is a straightforward condensation, typically driven by the removal of water.
Caption: Workflow for pinacol boronate ester formation.
Protocol 2.3: Synthesis of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-1H-pyrazole
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add PZ-S-PBA (282 mg, 1.0 mmol, 1.0 equiv.), pinacol (130 mg, 1.1 mmol, 1.1 equiv.), and toluene (20 mL).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue heating for 2-4 hours, until no more water is collected.
-
Monitoring: The reaction can be monitored by ¹H NMR of an aliquot, observing the disappearance of the broad B(OH)₂ signal and the appearance of the sharp singlet for the 12 methyl protons of the pinacol group around 1.3 ppm.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a solvent system like hexanes/ethyl acetate or by a rapid plug of silica gel.
Data Presentation: Property Comparison
| Property | Boronic Acid (PZ-S-PBA) | Pinacol Boronate Ester |
| Physical State | Crystalline Solid | Crystalline Solid |
| Solubility | Soluble in MeOH, DMSO; Sparingly in THF, DCM | Good solubility in THF, DCM, Ethyl Acetate |
| Stability | Can form boroxine trimers upon dehydration | High; stable to air and moisture |
| Chromatography | Can be prone to streaking on silica | Generally well-behaved on silica |
Transition-Metal-Free ipso-Hydroxylation
Causality & Rationale: Beyond cross-coupling, the carbon-boron bond can be directly transformed into a carbon-heteroatom bond. Ipso-hydroxylation, the replacement of the boronic acid group with a hydroxyl group, is a particularly useful transformation that provides a direct route to phenols.[18] This reaction is typically achieved under mild, transition-metal-free conditions using a simple oxidant like hydrogen peroxide (H₂O₂) in a basic medium. This provides an alternative synthetic route to the corresponding phenol, which can then be used in further derivatization (e.g., etherification).
Caption: Workflow for the ipso-hydroxylation of an arylboronic acid.
Protocol 2.4: Synthesis of 4-((1H-Pyrazol-1-yl)sulfonyl)phenol
-
Reagent Preparation: Dissolve PZ-S-PBA (282 mg, 1.0 mmol, 1.0 equiv.) in tetrahydrofuran (THF, 5 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Base Addition: Add a 1 M aqueous solution of sodium hydroxide (NaOH) (2 mL, 2.0 mmol, 2.0 equiv.).
-
Oxidant Addition: To the stirring mixture, add 30% aqueous hydrogen peroxide (H₂O₂) (0.23 mL, ~2.2 mmol, 2.2 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC. The product phenol will be more polar than the starting boronic acid.
-
Work-up: Carefully quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Acidify the mixture to pH ~5-6 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography to yield the phenol.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. Its strategic design allows for efficient diversification through a variety of high-yield, functional-group-tolerant reactions. By applying the detailed protocols for Suzuki-Miyaura coupling, Chan-Lam amination, boronate esterification, and ipso-functionalization described herein, researchers can rapidly generate libraries of complex, drug-like molecules. Understanding the causality behind these transformations empowers scientists to troubleshoot and adapt these methods, accelerating the path from initial scaffold to promising lead candidate.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. nbinno.com [nbinno.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. nbinno.com [nbinno.com]
- 16. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Introduction:
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a well-known pharmacophore and a versatile synthetic handle for Suzuki-Miyaura cross-coupling reactions, linked to a pyrazole ring through a sulfonamide bridge. The pyrazole and sulfonamide motifs are also prevalent in a wide array of biologically active compounds. Given its potential utility in the synthesis of novel therapeutics, rigorous analytical characterization is paramount to ensure its identity, purity, and stability.
This comprehensive guide provides a suite of detailed analytical methods and protocols tailored for researchers, scientists, and drug development professionals working with this compound. The methodologies described herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry for boronic acids and sulfonamides.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C9H9BN2O4S | Inferred from structure |
| Molecular Weight | 268.06 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Typical for similar compounds |
| pKa | ~8-9 (boronic acid) | [1] |
| UV λmax | ~230 nm, ~270 nm | Estimated based on chromophores |
Chromatographic Analysis for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and monitoring its stability under various conditions. Boronic acids can present unique challenges in reversed-phase HPLC, including potential on-column degradation and peak tailing. The following methods are optimized to mitigate these issues.
Reversed-Phase HPLC (RP-HPLC) for Potency and Impurity Profiling
This method is designed to provide high-resolution separation of the main component from potential process-related impurities and degradants.
Causality Behind Experimental Choices:
-
Column Choice: A C18 column with low silanol activity is selected to minimize interactions that can lead to peak tailing of the acidic boronic acid group.[2]
-
Mobile Phase: An acidic mobile phase (formic acid) is employed to suppress the ionization of the boronic acid, leading to better peak shape and retention.[3] Acetonitrile is a common and effective organic modifier.
-
Gradient Elution: A gradient is used to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
UV Detection: The aromatic rings in the molecule provide strong UV absorbance, making this a suitable detection method. Wavelengths are chosen based on the expected UV maxima of the phenyl and pyrazole rings.
Experimental Protocol:
| Parameter | Condition |
| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 230 nm and 270 nm |
| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile:Water |
Workflow for RP-HPLC Analysis:
Caption: Workflow for RP-HPLC Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification of unknown impurities and degradation products.
Causality Behind Experimental Choices:
-
Ionization Mode: Electrospray ionization (ESI) is well-suited for this molecule due to the presence of ionizable groups. Both positive and negative ion modes should be evaluated.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which aids in elemental composition determination of impurities.
-
Fragmentation: Tandem MS (MS/MS) experiments are crucial for structural elucidation. The sulfonamide bond is a likely point of fragmentation.[4][5]
Experimental Protocol:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6545XT AdvanceBio Q-TOF or equivalent |
| Ionization Source | ESI (Positive and Negative Modes) |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Collision Energy (for MS/MS) | 10, 20, 40 eV (ramped) |
Expected Fragmentation Patterns: In positive ion mode, the protonated molecule [M+H]+ is expected. Key fragmentations in MS/MS would likely involve the cleavage of the sulfonamide bond, potentially leading to ions corresponding to the pyrazole-sulfonyl and the phenylboronic acid moieties. A characteristic loss of SO2 (64 Da) is also possible from the sulfonamide group.[4]
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the boron environment.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
¹¹B NMR: This is a highly diagnostic technique for boronic acids.[6][7][8] The chemical shift of the boron atom is indicative of its hybridization state (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate).[7] This can be used to study interactions and equilibria in solution.
Experimental Protocol:
| Parameter | Condition |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | DMSO-d6 |
| ¹H NMR | 32 scans, 1s relaxation delay |
| ¹³C NMR | 1024 scans, 2s relaxation delay |
| ¹¹B NMR | 256 scans, 0.5s relaxation delay, quartz NMR tube recommended |
Expected ¹H and ¹¹B NMR Chemical Shifts:
| Nucleus | Expected Chemical Shift (ppm) | Rationale |
| ¹H (Ar-H) | 7.5 - 8.5 | Aromatic protons on phenyl and pyrazole rings. |
| ¹H (B(OH)₂) | 8.0 - 8.5 (broad singlet) | Acidic protons of the boronic acid group. |
| ¹¹B | 28 - 33 | Typical range for sp² hybridized arylboronic acids.[6] |
Logical Relationship of Analytical Techniques:
References
- 1. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Welcome to the dedicated technical support guide for the synthesis of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. The compound is a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for the development of novel pharmaceuticals and advanced materials.[1]
However, its synthesis is not without challenges. Low yields, competing side reactions, and purification difficulties are common hurdles. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot problems and optimize your synthetic protocol for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and generally reliable method involves a lithium-halogen exchange on a suitable precursor, typically 1-((4-bromophenyl)sulfonyl)-1H-pyrazole , followed by electrophilic trapping with a borate ester. This is performed at very low temperatures (-78 °C) under strictly anhydrous and inert conditions. An alternative, more modern approach is the Palladium-catalyzed Miyaura borylation, which often offers broader functional group tolerance but may require more optimization of catalyst and ligand systems.
Q2: Why are my yields consistently low?
Low yields in boronic acid synthesis can stem from several critical areas:
-
Moisture Contamination: Organometallic intermediates (organolithiums, Grignards) are extremely sensitive to water. Trace moisture will quench the intermediate, leading to a protodeborylated byproduct.[2]
-
Incomplete Metal-Halogen Exchange: The initial formation of the organometallic reagent may be inefficient due to poor reagent quality, improper temperature control, or insufficient reaction time.
-
Side Reactions: Protodeborylation (loss of the boron group) and homocoupling (formation of a biphenyl byproduct) are common side reactions.
-
Purification Losses: Arylboronic acids are notoriously difficult to purify via standard silica gel chromatography, often leading to significant material loss.[3][4] They can also undergo dehydration to form cyclic boroxine anhydrides, which complicates characterization and can affect reactivity.[2]
Q3: How critical is the quality of the starting aryl halide?
It is absolutely critical. The purity of your 1-((4-bromophenyl)sulfonyl)-1H-pyrazole starting material will directly impact the efficiency of the metal-halogen exchange and the purity of the final product. Impurities can interfere with the formation of the organometallic intermediate or introduce contaminants that are difficult to remove later. We recommend purifying the starting material by recrystallization or column chromatography before use.
Q4: Can I use a Grignard reagent instead of an organolithium?
While Grignard reagents can be used for boronic acid synthesis, organolithium reagents like n-butyllithium or tert-butyllithium are often preferred for this specific substrate. The sulfonyl group is electron-withdrawing, which can make the formation of the Grignard reagent more challenging. The lithium-halogen exchange is typically faster and more efficient at low temperatures for such activated aryl halides.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion of the Starting Aryl Bromide
Question: My reaction workup shows a significant amount of unreacted 1-((4-bromophenyl)sulfonyl)-1H-pyrazole. What went wrong?
Answer: This issue points directly to a failure in the formation of the aryl-lithium intermediate. The causality can be traced to several factors:
-
Cause A: Inactive Organolithium Reagent: n-Butyllithium and other organolithiums degrade over time, especially with improper storage.
-
Solution: Always titrate your organolithium reagent before use to determine its exact molarity. Use fresh, high-quality reagents whenever possible.
-
-
Cause B: Insufficiently Anhydrous Conditions: Your solvent (e.g., THF, Diethyl Ether) and glassware must be scrupulously dry.
-
Solution: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone). Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (Argon or Nitrogen).
-
-
Cause C: Reaction Temperature Too High: While the lithium-halogen exchange is fast, adding the organolithium at a temperature higher than -78 °C can lead to side reactions, consuming the reagent before it can react with the aryl bromide.
-
Solution: Maintain a strict reaction temperature of -78 °C using a dry ice/acetone or dry ice/isopropanol bath. Add the organolithium reagent dropwise to the cooled solution of your starting material.
-
Problem 2: The Main Byproduct is the Protodeborylated Compound
Question: My main isolated product is 1-(phenylsulfonyl)-1H-pyrazole, lacking the boronic acid group. How can I prevent this?
Answer: The formation of the protodeborylated byproduct is a classic sign that your aryl-lithium intermediate is being quenched by a proton source (typically water) before it can react with the borate ester.
-
Cause A: Premature Quenching: As mentioned in Problem 1, trace moisture in the solvent or on the glassware is the most common culprit.
-
Solution: Adhere strictly to anhydrous techniques. Ensure your inert gas line has a drying tube.
-
-
Cause B: Inefficient Trapping: The reaction with the borate ester may be too slow or inefficient.
-
Solution 1: Use a more reactive borate ester. Triisopropyl borate is often preferred over trimethyl borate as it can lead to cleaner reactions.
-
Solution 2: Ensure the borate ester is added slowly at -78 °C, and then allow the reaction to warm slowly to room temperature to ensure the reaction goes to completion. Do not quench the reaction while it is still cold.
-
-
Cause C: Acidic Workup Conditions: Overly aggressive acidic workup can cleave the C-B bond.
-
Solution: Quench the reaction with a saturated ammonium chloride solution or water first. Then, during the workup, carefully acidify the aqueous layer with a dilute acid (e.g., 1-2 M HCl) to a pH of ~2-3 to precipitate the boronic acid, avoiding strongly acidic conditions for prolonged periods.
-
Problem 3: Product is Difficult to Purify and Appears Gummy or Intractable
Question: After workup, my crude product is a sticky solid that streaks badly on TLC and gives poor recovery from a silica gel column. How can I effectively purify my boronic acid?
Answer: This is the most common challenge with arylboronic acids. Standard silica gel chromatography is often ineffective because the Lewis acidic boron center interacts strongly with the Lewis basic silanol groups on the silica surface.[3][5]
-
Solution A: Acid-Base Extraction (Recommended First Step): This method leverages the Lewis acidity of the boronic acid.[6]
-
Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Extract the organic layer with a mild aqueous base (e.g., 1 M NaOH or Na2CO3). The boronic acid will deprotonate to form a water-soluble boronate salt, moving into the aqueous layer. Most organic, non-acidic impurities will remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold, dilute HCl to a pH of ~2-3.
-
The pure boronic acid should precipitate as a solid. It can then be collected by filtration, washed with cold water, and dried under vacuum.
-
-
Solution B: Recrystallization: If the product is obtained as a solid after the acid-base wash, recrystallization is an excellent final purification step.[7][8]
-
Solvent Selection: A mixture of an organic solvent and water is often effective. Experiment with solvent systems like Ethanol/water, Acetone/water, or Acetonitrile/water. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly.
-
-
Solution C: Derivatization to a Boronate Ester: If all else fails, converting the boronic acid to a more stable and less polar boronate ester (e.g., a pinacol ester) can make purification by standard chromatography much easier. The ester can then be hydrolyzed back to the boronic acid if needed, or in many cases, used directly in subsequent Suzuki-Miyaura coupling reactions.[3][9]
Optimized Experimental Protocols
Protocol A: Synthesis via Lithiation and Borylation
This protocol assumes all glassware is flame-dried and the reaction is conducted under an inert atmosphere of Argon.
-
Setup: In a three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum, dissolve 1-((4-bromophenyl)sulfonyl)-1H-pyrazole (1.0 eq) in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warm-up: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for at least 4 hours, or overnight.
-
Quench & Workup: Cool the mixture to 0 °C in an ice bath. Slowly quench by adding saturated aqueous NH4Cl solution (50 mL). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol B: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude solid from Protocol A in ethyl acetate (100 mL).
-
Base Extraction: Transfer to a separatory funnel and extract with 1 M NaOH solution (2 x 50 mL). Combine the aqueous layers.
-
Wash: Wash the combined basic aqueous layers with ethyl acetate (2 x 30 mL) to remove any remaining neutral organic impurities. Discard the organic washes.
-
Acidification: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add cold 2 M HCl solution dropwise until the pH of the solution is between 2 and 3 (check with pH paper). A white precipitate should form.
-
Isolation: Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold water, followed by a small amount of cold hexane. Dry the solid under high vacuum to a constant weight.
Visualizations and Data
Workflow and Troubleshooting Logic
The following diagram illustrates the general workflow and key decision points for troubleshooting the synthesis.
Caption: Synthetic workflow with integrated troubleshooting checkpoints.
Troubleshooting Summary Table
| Observed Problem | Primary Cause(s) | Recommended Solution(s) |
| Low conversion of aryl bromide | Inactive n-BuLi; Wet solvent/glassware | Titrate n-BuLi before use; Ensure strictly anhydrous conditions. |
| High yield of protodeborylated byproduct | Premature quenching by trace water; Inefficient trapping | Improve anhydrous technique; Allow reaction to warm before quenching. |
| Formation of biphenyl homocoupling byproduct | Reaction temperature too high during lithiation | Maintain strict temperature control at -78 °C during additions. |
| Product streaks on silica gel column | Strong interaction between boronic acid and silica | Avoid silica gel chromatography; Use acid-base extraction and/or recrystallization. |
| Product is a sticky, non-crystalline solid | Presence of impurities or residual boroxine | Purify via acid-base extraction; Dry thoroughly under high vacuum. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Side reactions of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid in Suzuki coupling
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Side Reactions in Suzuki-Miyaura Coupling
Welcome to the technical support center dedicated to the successful application of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges associated with this specific reagent and field-proven strategies to overcome them. This guide is structured to help you diagnose issues, optimize your reaction conditions, and achieve high yields and purity in your synthetic campaigns.
The structure this compound is an increasingly important building block in medicinal chemistry. However, its unique electronic properties—namely the strongly electron-withdrawing pyrazol-1-yl-sulfonyl group—make it particularly susceptible to side reactions that can frustrate synthetic efforts. This guide will focus on the two most prevalent and yield-destroying side reactions: protodeborylation and homocoupling .
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when working with this electron-deficient boronic acid.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most likely culprits?
Low yields with this substrate are almost always linked to its inherent instability under typical Suzuki-Miyaura conditions. The primary issues are the degradation of the boronic acid before it can participate in the catalytic cycle and the formation of undesired byproducts. The two main degradation pathways are:
-
Protodeborylation: The C–B bond is cleaved and replaced by a C–H bond, effectively destroying your starting material.[1][2] This is often the dominant side reaction.
-
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl, consuming your reagent and complicating purification.[3][4]
These side reactions compete directly with the desired cross-coupling pathway. Therefore, successful coupling depends on optimizing conditions to make the rate of the main reaction significantly faster than the rates of these side reactions.
Q2: What is protodeborylation, and why is this specific boronic acid so prone to it?
Protodeborylation is the protonolysis of the carbon-boron bond, typically facilitated by a proton source like water or alcohol under basic conditions.[1] The reaction is: Ar-B(OH)₂ + H⁺ → Ar-H + B(OH)₃
The this compound is exceptionally susceptible due to the potent electron-withdrawing nature of the sulfonyl group. This destabilizes the carbon-boron bond, making the ipso-carbon more susceptible to protonation.[5] Furthermore, heteroaryl boronic acids, and structures containing them, are known to undergo protodeborylation more readily than simple arylboronic acids.[3][6] Under the basic conditions required for Suzuki coupling (typically pH > 10), the boronic acid is converted to the boronate anion ([ArB(OH)₃]⁻), which is the species that undergoes protodeborylation.[7][8][9]
Q3: I'm observing a significant amount of a symmetrical biaryl byproduct. What is it, and why does it form?
This byproduct is the result of homocoupling , where two molecules of your boronic acid react to form 4,4'-bis((1H-pyrazol-1-yl)sulfonyl)-1,1'-biphenyl. This reaction is primarily mediated by palladium(II) species and is often exacerbated by the presence of oxygen.[3][10]
The mechanism can occur when the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, or if the Pd(0) catalyst is re-oxidized by atmospheric oxygen.[4][11] The Pd(II) can then undergo two sequential transmetalation steps with the boronic acid, followed by reductive elimination to yield the homocoupled product and Pd(0).[4] Electron-deficient boronic acids have been shown to be particularly prone to this side reaction.[12][13]
Q4: Can I use the corresponding boronate ester instead of the boronic acid? What are the advantages?
Absolutely. Converting the boronic acid to a more stable derivative is one of the most effective strategies to combat protodeborylation.[14] The most common choices are the pinacol ester or the MIDA (N-methyliminodiacetic acid) boronate.
Advantages of using a boronate ester:
-
Increased Stability: Boronate esters are significantly more stable towards protodeborylation and oxidation than the corresponding free boronic acids.[2][3]
-
Slow Release Mechanism: Reagents like MIDA boronates or trifluoroborates are designed to slowly release the free boronic acid into the reaction mixture under the basic conditions.[6][9] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition while still allowing it to participate in the desired coupling.[1]
-
Anhydrous Conditions: Some esters, like neopentyl glycol esters, are particularly effective under anhydrous conditions, which further suppresses protodeborylation.[3]
Troubleshooting Guide: From Problem to Solution
This section provides a problem-oriented approach to resolving specific experimental issues.
Problem 1: Low Conversion & Significant Protodeborylation
-
Observation: Your crude reaction mixture shows a large amount of unreacted aryl halide and the protodeborylated side product, (1-(phenylsulfonyl)-1H-pyrazole).
-
Probable Causes:
-
The rate of protodeborylation is faster than the rate of transmetalation.
-
Excessive water and/or an overly strong base are accelerating C-B bond cleavage.
-
The catalytic system is too slow, allowing the boronic acid to decompose before it can be consumed.
-
-
Modify Base and Solvent Conditions: The choice of base is critical. While strong bases can accelerate the reaction, they also dramatically increase the rate of protodeborylation.[15] A weaker base in a carefully chosen solvent system is often superior.
| Base | Solvent System | Rationale & Comments |
| K₃PO₄ | Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | A moderately strong base that is highly effective. Often provides a good balance between reaction rate and suppression of protodeborylation.[16] |
| K₂CO₃ | Dioxane/H₂O or DMF/H₂O | A milder base, suitable for substrates with base-labile functional groups. May require higher temperatures.[15] |
| Cs₂CO₃ | Dioxane or THF | A strong but often effective base, particularly for difficult couplings. Its higher solubility in organic solvents can be advantageous.[17] |
| KF | Anhydrous THF or Dioxane | Used for anhydrous conditions. Fluoride activates the boronic acid without requiring water, thus minimizing protodeborylation.[18] |
-
Employ a More Stable Boron Reagent (Protocol): Converting the boronic acid to its pinacol ester is a robust solution.
Protocol: Preparation of this compound pinacol ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF, ~0.2 M).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water azeotropically.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 2-4 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent Suzuki coupling reaction without further purification.
-
-
Choose a Faster Catalyst System: To outcompete decomposition, the catalytic cycle must be rapid. Modern palladium precatalysts with bulky, electron-rich phosphine ligands are designed for fast catalyst activation and high turnover rates, which is crucial for unstable boronic acids.[6][19][20]
Fig 1. The desired catalytic cycle vs. competing side reactions.
Problem 2: Formation of Symmetrical Biaryl Homocoupling Product
-
Observation: Your product is contaminated with a significant amount of 4,4'-bis((1H-pyrazol-1-yl)sulfonyl)-1,1'-biphenyl, which can be difficult to separate chromatographically.
-
Probable Causes:
-
Inadequate degassing, leaving dissolved oxygen in the solvent.
-
Use of a Pd(II) precatalyst (like Pd(OAc)₂) without complete in-situ reduction to Pd(0).
-
Reaction headspace contains air.
-
-
Rigorous Degassing (Protocol): The exclusion of oxygen is non-negotiable to prevent homocoupling.[10]
Protocol: Solvent Degassing and Reaction Setup
-
Combine the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv) in a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 5-10 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle at least three times.
-
Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas. To degas the solvent, bubble inert gas through it for at least 30 minutes prior to use.
-
Finally, add the palladium catalyst as a solid or solution under the inert atmosphere.
-
Maintain a positive pressure of inert gas (e.g., via a balloon) throughout the reaction.
-
-
Select an Appropriate Palladium Source: While Pd(II) sources like Pd(OAc)₂ are common, they rely on in-situ reduction which can sometimes lead to homocoupling.[3] Using a pre-formed Pd(0) source or a modern precatalyst is often more reliable.
| Catalyst Type | Examples | Rationale & Comments |
| Pd(0) Sources | Pd₂(dba)₃, Pd(PPh₃)₄ | Directly provide the active Pd(0) species, bypassing the need for an in-situ reduction step. Pd(PPh₃)₄ can be used directly, while Pd₂(dba)₃ requires an additional ligand. |
| Buchwald Precatalysts | XPhos Pd G3, SPhos Pd G2 | Air- and moisture-stable Pd(II) precatalysts that are designed for rapid and clean generation of the active monoligated Pd(0) species upon heating with a base.[19][21] Highly recommended for this substrate. |
| PEPPSI™ Catalysts | PEPPSI-IPr | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. These are particularly effective for coupling heteroaryl substrates and are robust.[21] |
Fig 2. A logical workflow for troubleshooting common issues.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Parameters for (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and application of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and optimized protocols in a direct question-and-answer format to address common challenges encountered during the synthesis, purification, and subsequent application of this versatile building block.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved in two key stages starting from commercially available 4-bromobenzenesulfonyl chloride. The first stage involves the formation of a sulfonamide by reacting the sulfonyl chloride with pyrazole. The second stage is the conversion of the aryl bromide to the corresponding boronic acid or its more stable boronate ester derivative.
Caption: General synthetic workflow for the target boronic acid.
Part 1: Synthesis of the Aryl Bromide Precursor
This section addresses the formation of the key intermediate, 1-((4-bromophenyl)sulfonyl)-1H-pyrazole.
Q1: What is a reliable protocol for synthesizing the 1-((4-bromophenyl)sulfonyl)-1H-pyrazole intermediate?
Answer: A standard and effective method involves the reaction of 4-bromobenzenesulfonyl chloride with 1H-pyrazole in the presence of a suitable base.
Detailed Experimental Protocol:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-pyrazole (1.1 equivalents).
-
Dissolution: Dissolve the pyrazole in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base such as triethylamine (TEA, 1.5 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents) dropwise.
-
Reagent Addition: In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the pyrazole/base mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography.
Q2: My sulfonamide formation is giving a low yield and multiple side products. What could be the cause?
Answer: Low yields in this step are often traced back to issues with the base, moisture, or competing side reactions.
Troubleshooting Guide:
-
Issue: Hydrolysis of Sulfonyl Chloride: The starting sulfonyl chloride is highly sensitive to water, which can hydrolyze it back to the sulfonic acid, halting the reaction.
-
Solution: Ensure all glassware is rigorously dried and use anhydrous solvents. The reaction should be run under a dry, inert atmosphere.[1]
-
-
Issue: Inappropriate Base: Using a nucleophilic base or a base that is too weak can lead to poor conversion or side reactions.
-
Issue: Dimerization/Polymerization: If the reaction is too concentrated or overheats upon addition of the sulfonyl chloride, side reactions can occur.
-
Solution: Maintain a sufficiently dilute reaction mixture and ensure slow, controlled addition of the sulfonyl chloride at a reduced temperature (0 °C) to manage the exotherm.
-
Part 2: The Borylation Step and Purification
This section focuses on the critical conversion of the aryl bromide to the boronic acid and the subsequent purification challenges.
Q3: Which borylation method is recommended for this substrate, and what is a reliable protocol?
Answer: Both Miyaura borylation and lithium-halogen exchange are viable. For substrates with potentially sensitive functional groups, the palladium-catalyzed Miyaura borylation is often preferred due to its milder conditions.
Detailed Protocol (Miyaura Borylation):
-
Reagents: To a flame-dried Schlenk flask, add 1-((4-bromophenyl)sulfonyl)-1H-pyrazole (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq.), and a dry, non-coordinating base such as potassium acetate (KOAc, 3.0 eq.).
-
Catalyst: Add the palladium catalyst system, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent & Degassing: Add a dry, degassed solvent like dioxane or THF. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor for the disappearance of starting material by TLC or LC-MS.
-
Workup (to Pinacol Ester): After cooling, dilute the reaction with a solvent like ethyl acetate, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo. The resulting pinacol ester is often more stable and easier to purify by chromatography than the free boronic acid.[3][4]
-
Hydrolysis (to Boronic Acid): If the free boronic acid is required, the crude pinacol ester can be hydrolyzed. A common method is to stir the ester in a solvent mixture (e.g., THF/water) with an acid like HCl or by transesterification with a phase-transfer catalyst and a boronic acid scavenger.
Q4: My borylation reaction is failing or giving significant side products like protodeboronation or homocoupling. How can I troubleshoot this?
Answer: Borylation reactions are highly sensitive to reaction conditions. The following decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting common borylation issues.
Q5: Standard silica gel chromatography is not working for my boronic acid. What are the best purification strategies?
Answer: Boronic acids are notoriously difficult to purify using standard silica gel chromatography because their Lewis acidic nature causes them to stick to or decompose on the silica.[5] It is often better to purify the more stable pinacol boronate ester intermediate.
Recommended Purification Techniques:
| Method | Description | Protocol Summary | Considerations |
| Recrystallization | A classic method ideal for crystalline solids. | Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, acetonitrile, or toluene) and allow it to cool slowly. | Can be very effective for removing minor impurities but may require significant screening of solvent systems.[6][7] |
| Acid-Base Extraction | Exploits the acidic nature of the boronic acid to form a water-soluble boronate salt. | Dissolve the crude material in an organic solvent (e.g., diethyl ether). Extract with a basic aqueous solution (e.g., 1M NaOH). Separate the aqueous layer, wash with ether to remove non-acidic impurities, then re-acidify with HCl to precipitate the pure boronic acid.[8] | Effective for removing non-polar impurities. The final product is isolated by filtration.[6][8] |
| Diethanolamine Adduct | Forms a stable, crystalline adduct that often precipitates from solution, leaving impurities behind. | Dissolve the crude boronic acid in an ether/hexane mixture. Add diethanolamine dropwise to precipitate the adduct. The pure boronic acid can be regenerated by treating the adduct with acid.[5][7] | A powerful technique for difficult purifications, though it adds an extra step for regeneration. |
| Modified Chromatography | Using modified stationary phases to reduce unwanted interactions. | For pinacol esters, silica gel impregnated with boric acid can suppress hydrolysis and improve chromatographic behavior.[9] For free boronic acids, reversed-phase (C18) chromatography is sometimes more successful than normal phase.[5] | Requires specialized columns or preparation of the stationary phase. |
Part 3: Stability and Use in Cross-Coupling Reactions
Q6: My purified this compound seems to degrade upon storage. How can I handle and store it correctly?
Answer: Boronic acids are susceptible to several decomposition pathways, primarily oxidation and protodeboronation, especially in the presence of moisture and air.[3][10] The electron-withdrawing sulfonyl group can further affect its stability.
Best Practices for Storage and Handling:
-
Long-Term Storage: For long-term storage, it is highly recommended to keep the compound as its pinacol or N-methyliminodiacetic acid (MIDA) boronate ester.[3][11] These esters are significantly more stable, often crystalline solids that are easier to handle and accurately weigh.[3][4]
-
Short-Term Storage of Boronic Acid: If you must store the free boronic acid, keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (≤ 4 °C).
-
Avoid Moisture: Protodeboronation is the hydrolytic cleavage of the C-B bond and is a common issue. Always handle boronic acids in a dry environment.
Q7: I am using this boronic acid in a Suzuki-Miyaura coupling reaction, but the yields are inconsistent. Which parameters are most critical to optimize?
Answer: The success of a Suzuki-Miyaura coupling reaction depends on the careful interplay of several factors.[12] Given that boronic acids can be unstable under the basic, aqueous conditions of the reaction, optimization is key.[3]
Caption: Key parameters for optimizing Suzuki-Miyaura cross-coupling reactions.
Key Parameters for Optimization Screening:
| Parameter | Options & Rationale |
| Catalyst System | Pd Source: Pd(OAc)₂, Pd₂(dba)₃Ligand: SPhos, XPhos, RuPhos, P(t-Bu)₃. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich, bulky phosphine ligands are often effective. |
| Base | Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃Organic: Et₃N, DIPEAThe base activates the boronic acid. K₃PO₄ is often a good starting point. The strength and type of base can dramatically affect yield and prevent boronic acid decomposition.[13][14] |
| Solvent | Aprotic: Toluene, Dioxane, THFProtic/Aqueous Mixtures: Toluene/H₂O, Dioxane/H₂OAqueous mixtures often accelerate the reaction but can also promote protodeboronation. A screen of different solvent systems is highly recommended.[13][14] |
| Temperature | Typically ranges from room temperature to reflux (e.g., 60-110 °C). Higher temperatures can increase reaction rates but may also lead to degradation of the catalyst or substrates.[13][14] |
| Substrate Form | Using the pinacol boronate ester directly in the coupling reaction can sometimes give more reproducible results as it hydrolyzes in situ to the active boronic acid, minimizing premature decomposition.[3] |
For a systematic approach, consider using Design of Experiments (DoE) to efficiently screen these parameters and identify optimal conditions.[12]
References
- 1. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the common impurities found in (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid. As Senior Application Scientists, we aim to provide you with the technical accuracy and field-proven insights necessary to anticipate and address challenges in your experiments.
I. Understanding the Impurity Profile: A Synthesis-Forward Approach
The impurity profile of this compound is intrinsically linked to its synthetic pathway. While various routes may exist, a common and logical approach involves a two-step process. Understanding this synthesis is paramount to predicting and identifying potential impurities.
A likely synthetic route is as follows:
-
Sulfonamide Formation: Reaction of 4-bromobenzenesulfonyl chloride with 1H-pyrazole to form 1-(4-bromophenylsulfonyl)-1H-pyrazole.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of 1-(4-bromophenylsulfonyl)-1H-pyrazole with a boron source, typically bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to yield the final boronic acid.
This synthetic pathway allows us to categorize potential impurities into three main classes:
-
Process-Related Impurities: Arising from starting materials and reagents used in the synthesis.
-
Reaction Byproducts: Formed from side reactions occurring during the synthesis.
-
Degradation Products: Resulting from the instability of the final product.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing a significant amount of an impurity with a mass corresponding to the bromo-intermediate in my final product. What is the likely cause and how can I mitigate this?
A1: This is a common issue and points to an incomplete Miyaura borylation reaction. The unreacted starting material, 1-(4-bromophenylsulfonyl)-1H-pyrazole, will be carried through the workup and purification steps.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the palladium catalyst is active. Deactivated or poor-quality catalysts are a primary cause of incomplete conversion. Consider using a fresh batch of catalyst or a different palladium source.
-
Reaction Conditions: The efficiency of the Miyaura borylation is highly dependent on the reaction conditions.[1][2]
-
Base: The choice and amount of base are critical. Potassium acetate (KOAc) is commonly used, but other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be more effective depending on the substrate.
-
Solvent: Dioxane, toluene, and DMF are common solvents. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: The reaction may require heating to drive it to completion. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time and temperature.
-
-
Stoichiometry: While a slight excess of the diboron reagent is often used, a large excess is generally not necessary and can complicate purification.[3]
Q2: My NMR spectrum shows broad peaks in the aromatic region, making it difficult to confirm the structure and purity. What could be the reason for this?
A2: The broadening of NMR signals in boronic acid samples is often due to the formation of boroxines. Boroxines are cyclic trimers that form through the intermolecular dehydration of boronic acids. This creates a mixture of the monomeric boronic acid and the trimeric boroxine in solution, leading to complex and broadened NMR spectra.[4][5]
Troubleshooting and Analytical Solutions:
-
NMR Solvent: Running the NMR in a coordinating deuterated solvent like methanol-d₄ or DMSO-d₆ can help break up the boroxine structure and provide a sharper, more defined spectrum.[4] The hydroxyl protons of the boronic acid will likely exchange with the deuterium in methanol-d₄ and may not be observed.
-
11B NMR: This technique is highly sensitive to the coordination environment of the boron atom and can be used to distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boroxines.[6][7]
-
Derivatization: In some cases, converting the boronic acid to its corresponding pinacol ester or diethanolamine adduct can provide a sample that is more amenable to NMR analysis and purification.[4]
Q3: I have an impurity that I suspect is a homocoupling byproduct. How is this formed and how can I minimize it?
A3: Homocoupling of the starting aryl halide (in this case, 1-(4-bromophenylsulfonyl)-1H-pyrazole) to form a biphenyl derivative is a known side reaction in palladium-catalyzed cross-coupling reactions. This can occur through various mechanisms, including a Pd(0)/Pd(II) catalytic cycle involving two molecules of the aryl halide.
Minimization Strategies:
-
Ligand Choice: The choice of phosphine ligand can significantly influence the extent of homocoupling. Bulky, electron-rich ligands often favor the desired cross-coupling over homocoupling.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.
-
Base: The nature and strength of the base can also play a role.
-
-
One-Pot Procedures: In some cases, performing the Miyaura borylation and a subsequent Suzuki coupling in one pot can be efficient, but care must be taken to control the reaction conditions to minimize side reactions like homocoupling.[8][9]
Q4: My mass spectrometry data shows a peak corresponding to the loss of the boronic acid group and the formation of a phenol. What is this impurity?
A4: This impurity is likely the corresponding phenol, (4-((1H-pyrazol-1-yl)sulfonyl)phenol), formed through oxidation of the boronic acid. The C-B bond of arylboronic acids is susceptible to oxidation, which can be promoted by residual oxidants from previous steps or exposure to air, especially under basic conditions.
Prevention and Detection:
-
Inert Atmosphere: Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Purification: Careful purification by recrystallization or chromatography can remove this impurity.
-
Analytical Detection:
Q5: I am concerned about residual palladium in my final product. How can I detect and remove it?
A5: Residual palladium from the Miyaura borylation catalyst is a common process-related impurity and is of particular concern in pharmaceutical applications.
Detection and Removal:
-
Detection: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard method for quantifying trace levels of elemental impurities like palladium.
-
Removal:
-
Recrystallization: Often, one or more recrystallizations can effectively reduce the levels of residual palladium.
-
Scavengers: Various scavengers, such as silica-based materials functionalized with thiols or other ligands, can be used to selectively bind to and remove residual palladium.
-
Activated Carbon: Treatment with activated carbon can also be effective in adsorbing residual palladium.
-
III. Summary of Potential Impurities
The following table summarizes the common impurities, their likely sources, and recommended analytical techniques for their detection.
| Impurity Class | Specific Impurity | Likely Source | Recommended Analytical Technique(s) |
| Process-Related | 4-Bromobenzenesulfonyl chloride | Incomplete reaction in Step 1 | HPLC-UV, LC-MS |
| 1H-Pyrazole | Excess reagent from Step 1 | HPLC-UV, LC-MS | |
| 1-(4-Bromophenylsulfonyl)-1H-pyrazole | Incomplete Miyaura borylation (Step 2) | HPLC-UV, LC-MS | |
| Bis(pinacolato)diboron (B₂pin₂) and its hydrolysis products | Excess reagent from Step 2 | Difficult to detect by UV; can be observed by NMR. Often removed during aqueous workup and purification. | |
| Palladium species | Catalyst from Step 2 | ICP-MS | |
| Reaction Byproducts | Homocoupling product of the bromo-intermediate | Side reaction in Miyaura borylation | HPLC-UV, LC-MS |
| Protodeboronation product (1-(phenylsulfonyl)-1H-pyrazole) | Loss of the boronic acid group | HPLC-UV, LC-MS | |
| Degradation Products | Boroxine | Dehydration of the final product | NMR (causes peak broadening), MS (appears as a trimer)[4][5][16] |
| (4-((1H-Pyrazol-1-yl)sulfonyl)phenol) | Oxidation of the final product | HPLC-UV, LC-MS |
IV. Recommended Analytical Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for the analysis of this compound and its non-boron-containing impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the more nonpolar impurities. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Note: The use of a buffered mobile phase is recommended for reproducible chromatography of boronic acids.[5]
Protocol 2: NMR Analysis for Structural Confirmation and Boroxine Detection
-
1H NMR:
-
Solvent: DMSO-d₆ or Methanol-d₄.
-
Concentration: 5-10 mg/mL.
-
Observations: Look for the characteristic signals of the pyrazole and phenyl rings. The absence of signals from starting materials and byproducts will confirm purity. Broad signals may indicate the presence of boroxines.[4]
-
-
11B NMR:
Protocol 3: LC-MS for Impurity Identification
-
Chromatography: Use the HPLC conditions from Protocol 1.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), in both positive and negative ion modes.
-
Analysis: Monitor for the [M+H]⁺ and [M-H]⁻ ions of the parent compound and potential impurities. Be aware that boronic acids can form adducts with solvents and dehydrate in the ion source, which can complicate spectral interpretation.[10][11][16]
-
V. References
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. --INVALID-LINK--
-
4-Bromobenzenesulfonyl Chloride | Research Chemical. Benchchem. --INVALID-LINK--
-
What are the synthesis routes of 4-Bromobenzenesulfonyl chloride? - FAQ. Guidechem. --INVALID-LINK--
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. --INVALID-LINK--
-
Arylboronic acid chemistry under electrospray conditions. PubMed. --INVALID-LINK--
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. --INVALID-LINK--
-
Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. --INVALID-LINK--
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. --INVALID-LINK--
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. --INVALID-LINK--
-
Miyaura Borylation Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
4-Bromobenzenesulfonyl chloride | 98-58-8. ChemicalBook. --INVALID-LINK--
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. --INVALID-LINK--
-
Identifying and characterizing impurities in allenylboronic acid samples. Benchchem. --INVALID-LINK--
-
Miyaura Borylation Reaction. Alfa Chemistry. --INVALID-LINK--
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry. --INVALID-LINK--
-
17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry. --INVALID-LINK--
-
Benzenesulfonyl chloride. Organic Syntheses. --INVALID-LINK--
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. --INVALID-LINK--
-
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. --INVALID-LINK--
-
4-Bromobenzenesulfonyl chloride, 98+%. Thermo Scientific Chemicals. --INVALID-LINK--
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. --INVALID-LINK--
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. --INVALID-LINK--
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. --INVALID-LINK--
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. --INVALID-LINK--
-
A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. OUCI. --INVALID-LINK--
-
4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid. CymitQuimica. --INVALID-LINK--
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. --INVALID-LINK--
-
CID 174561770 | C12H8Br2Cl2O4S2. PubChem. --INVALID-LINK--
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. --INVALID-LINK--
-
ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. --INVALID-LINK--
-
Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. --INVALID-LINK--
-
Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. ResearchGate. --INVALID-LINK--
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. --INVALID-LINK--
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-Bromobenzenesulfonyl chloride | 98-58-8 [amp.chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. waters.com [waters.com]
- 15. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting failed reactions with (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Technical Support Center: (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with This compound . This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges in your cross-coupling reactions. As Senior Application Scientists, we have designed this center to not only offer solutions but also to explain the underlying chemical principles, ensuring your success in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered when using this compound in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the primary factors to investigate?
A1: Failure to achieve conversion is a frequent issue, often attributable to a few critical factors, especially when dealing with an electron-deficient boronic acid like this one. The strong electron-withdrawing nature of the pyrazolylsulfonyl group significantly impacts the reactivity of the boronic acid.
Core Directive for Investigation:
-
Catalyst System Inactivity: The choice of palladium catalyst and ligand is paramount. The catalytic cycle for a Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2] An inefficient catalyst system can stall at any of these stages.
-
Expertise & Experience: Standard ligands such as triphenylphosphine (PPh₃) may be inadequate for this substrate. The electron-deficient nature of your boronic acid can slow down the transmetalation step. To overcome this, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands promote the formation of the active catalytic species and accelerate both oxidative addition and reductive elimination.[1]
-
-
Ineffective Base and Solvent Combination: The base plays a crucial role in activating the boronic acid for transmetalation.[4]
-
Trustworthiness: The solubility of the base is critical. A common pitfall is using a base that is poorly soluble in the reaction solvent. For instance, potassium carbonate (K₂CO₃) has low solubility in anhydrous solvents like toluene or dioxane. This can be overcome by using a biphasic system (e.g., toluene/water) or switching to a more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]
-
-
Protodeboronation (Loss of Boronic Acid): This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[6] Electron-deficient arylboronic acids are particularly susceptible to this pathway.[7][8]
-
Authoritative Grounding: Protodeboronation can be catalyzed by residual water or certain bases.[6] Rigorously dried solvents and reagents are essential. If the reaction requires an aqueous base, minimizing the reaction time and temperature can help reduce this side reaction.
-
Troubleshooting Workflow:
Below is a logical workflow to diagnose and resolve low conversion issues.
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Q2: I'm observing a significant amount of a byproduct that I suspect is the protodeboronated arene (pyrazole-1-sulfonylbenzene). How can I confirm this and prevent it?
A2: This is a strong indication that protodeboronation is the primary issue.[6]
Confirmation and Mitigation Strategy:
-
Confirmation:
-
Analytical Approach: The most effective way to confirm the identity of the byproduct is through LC-MS or GC-MS analysis of a crude reaction sample. The expected mass of the protodeboronated product (C₁₀H₈N₂O₂S) can be readily identified. You can also monitor the reaction over time by taking small aliquots to determine when this side reaction becomes significant.[9][10][11]
-
-
Prevention (Self-Validating Protocols):
-
Anhydrous Conditions: The most critical step is to minimize water. Use freshly distilled, anhydrous solvents. Ensure your base is anhydrous and finely powdered. Flame-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).[8]
-
Base Selection: While a base is necessary, its choice can influence the rate of protodeboronation. Consider using milder, non-hydroxide bases like potassium fluoride (KF) or cesium fluoride (CsF), which have been shown to be effective in minimizing this side reaction for sensitive substrates.[12]
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can significantly suppress protodeboronation.[13] These esters act as slow-release sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[14]
-
Data Presentation: Recommended Bases for Suppressing Protodeboronation
| Base | Anhydrous/Aqueous | Typical Solvent | Key Considerations |
| K₃PO₄ | Anhydrous | Dioxane, Toluene, DMF | Good general-purpose base, moderate strength. |
| Cs₂CO₃ | Anhydrous | Dioxane, Toluene | Highly effective, good solubility in many organic solvents. |
| KF | Anhydrous | Dioxane, THF | Milder base, often used for sensitive substrates. |
| CsF | Anhydrous | Isopropanol, Dioxane | Particularly effective for heteroaryl boronic acids.[12] |
Q3: My reaction appears to stall after partial conversion. Could the catalyst be dying, and if so, why?
A3: Catalyst deactivation is a common reason for stalled reactions. With a substrate containing both a sulfonyl and a pyrazole group, there are specific potential deactivation pathways to consider.
Causality Behind Catalyst Deactivation:
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation if oxygen is not rigorously excluded from the reaction.[8]
-
Substrate Inhibition: The nitrogen atoms in the pyrazole ring could potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes. This is a known issue with nitrogen-containing heterocycles.[5][14]
-
Formation of Palladium Black: If the ligands dissociate from the palladium center, the metal can agglomerate and precipitate as inactive palladium black. This is often visible as a black precipitate in the reaction flask.
Experimental Protocol: Catalyst Screening
To overcome catalyst deactivation, screening different catalyst/ligand combinations is a robust strategy.
Step-by-Step Methodology:
-
Setup: In parallel reaction vials, add this compound (1.0 equiv), your aryl halide partner (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon).
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) to each vial.
-
Catalyst Addition: To each vial, add a different pre-catalyst/ligand combination (see table below for suggestions).
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
Data Presentation: Recommended Catalyst Systems for Challenging Couplings
| Palladium Pre-catalyst | Ligand | Typical Loading (mol%) | Rationale |
| Pd₂(dba)₃ | SPhos | 1-3 | Bulky, electron-rich ligand, good for electron-deficient partners.[3] |
| Pd(OAc)₂ | XPhos | 1-3 | Highly active system for a broad range of substrates. |
| Pd(OAc)₂ | RuPhos | 1-3 | Effective for heteroaromatic substrates.[15] |
| PdCl₂(dppf) | (None) | 2-5 | A robust, general-purpose catalyst, good starting point. |
Q4: I am struggling with the purification of my final product. What strategies can I employ?
A4: Purification can be challenging due to the presence of residual catalyst, boronic acid-derived impurities, and the polar nature of the sulfonyl and pyrazole groups.
Purification Workflow:
Caption: A standard workflow for purifying products from Suzuki-Miyaura reactions.
Expert Insights:
-
Aqueous Workup: After the reaction, a standard aqueous workup with a solvent like ethyl acetate will remove the inorganic base and salts.
-
Boronic Acid Removal: Unreacted boronic acid and its byproducts can sometimes be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH). However, be cautious as this can cause hydrolysis of ester functionalities if present on your product. An alternative is to use a boronic acid scavenger resin.
-
Palladium Removal: Residual palladium can often be removed by filtering the crude product solution through a pad of Celite® or by treating it with activated carbon. Specialized scavengers (e.g., thiol-functionalized silica) are also highly effective.
-
Chromatography: Flash column chromatography is the most common purification method. Given the polarity of your likely products, a gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is recommended.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system is an excellent final purification step to achieve high purity.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. vapourtec.com [vapourtec.com]
- 10. azom.com [azom.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Welcome to the technical support guide for (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid (CAS No. 957061-02-8). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on the proper storage, handling, and utilization of this versatile reagent. Our goal is to help you anticipate challenges, troubleshoot common experimental issues, and ensure the integrity and reactivity of your compound, thereby maximizing the success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs) - Fundamentals & Proactive Care
This section addresses the most common questions regarding the fundamental properties and preventative measures for maintaining the quality of this compound.
Q1: What is the correct way to store this boronic acid to ensure its long-term stability?
A1: Proper storage is the most critical factor in preserving the reactivity of your boronic acid. Like many arylboronic acids, this compound is sensitive to environmental conditions. Storage recommendations are designed to mitigate common degradation pathways.
Causality: The primary degradation routes for boronic acids are oxidation via atmospheric oxygen and dehydration to form cyclic trimers (boroxines)[1][2]. Refrigeration slows these processes, a dry environment prevents hydrolysis and protodeboronation, and an inert atmosphere minimizes oxidation[1][3].
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2–8 °C[4][5][6] | Slows the rate of decomposition and dehydration. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen)[3]. | Prevents oxidation of the electron-rich boronic acid. |
| Container | Tightly sealed, opaque vial. | Prevents moisture ingress and light-induced degradation. |
| Environment | Store in a desiccator or dry cabinet. | Minimizes exposure to atmospheric moisture. |
Q2: I've noticed the appearance of my solid boronic acid has changed over time. What does this mean?
A2: Physical changes, such as clumping, discoloration, or a change in consistency, are often visual indicators of degradation[1]. The most common non-degradative change is the reversible formation of a boroxine, a cyclic anhydride trimer, through the loss of water.
Mechanism: Three molecules of the boronic acid can undergo dehydration to form a six-membered ring containing alternating boron and oxygen atoms[2][7]. This process is an equilibrium; the presence of water shifts it back towards the monomeric boronic acid[2]. While boroxines are often competent in cross-coupling reactions, their formation complicates accurate mass measurements and stoichiometry calculations, leading to inconsistent results[1][2].
References
Technical Support Center: Catalyst Poisoning in Reactions with (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid in cross-coupling reactions. My aim is to equip you with the scientific understanding and practical solutions to overcome challenges related to catalyst poisoning and reaction inefficiency when working with this specific boronic acid.
Introduction: The Dual-Challenge Substrate
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique structure, featuring both a pyrazole ring and a sulfonyl group, presents a dual challenge in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Both of these functional groups have the potential to interact with and deactivate the palladium catalyst, a phenomenon known as catalyst poisoning. This guide will dissect these potential issues and provide actionable strategies to ensure successful and reproducible outcomes in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, delving into the probable causes and offering step-by-step solutions.
Issue 1: Low to No Product Conversion
Symptoms: Your reaction shows a high percentage of unreacted starting materials, with little to no desired product formation.
Probable Cause 1: Pyrazole-Mediated Catalyst Inhibition. The nitrogen atoms in the pyrazole ring can act as Lewis bases and coordinate to the palladium center.[1][2] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity.[3]
Step-by-Step Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sterically shield the palladium center, hindering the coordination of the pyrazole nitrogen.
-
Pre-catalyst Choice: Utilize a pre-formed palladium(II) pre-catalyst that is known to be efficient in challenging couplings. These are often more robust and less susceptible to immediate poisoning.[4]
-
Reaction Temperature: A moderate increase in reaction temperature can sometimes overcome the energy barrier of the desired catalytic cycle, favoring it over the deactivating coordination. However, be cautious, as excessive heat can lead to other side reactions.
Probable Cause 2: Sulfonyl Group Interaction. While the sulfonyl group is generally considered a stable functional group, under certain catalytic conditions, the oxygen atoms could weakly coordinate to the palladium center, especially with coordinatively unsaturated catalyst species. More significantly, impurities from the synthesis of the boronic acid, such as residual sulfur compounds, can be potent catalyst poisons.[5]
Step-by-Step Solution:
-
Purity of Boronic Acid: Ensure the high purity of your this compound. If in doubt, purification by recrystallization or chromatography may be necessary.
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for a low level of poisoning. This should be a last resort, as it increases costs and the burden of palladium removal from the final product.
-
Ligand Stoichiometry: Ensure an appropriate ligand-to-metal ratio. For monodentate ligands, a 2:1 or slightly higher ratio is often optimal to ensure the palladium center is sufficiently coordinated by the activating ligand.
Issue 2: Reaction Stalls After Initial Conversion
Symptoms: The reaction proceeds initially, but stops before reaching completion, leaving a mixture of starting materials and product.
Probable Cause: Gradual Catalyst Deactivation. This is a classic sign of catalyst poisoning. While the initial active catalyst is effective, it is gradually consumed by poisons present in the reaction mixture. As discussed, both the pyrazole and potential sulfur impurities can contribute to this deactivation over time.[6]
Step-by-Step Solution:
-
Controlled Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning of the reaction, consider a slow addition using a syringe pump. This maintains a low concentration of the potentially poisoning substrate, allowing the catalytic cycle to proceed more efficiently.
-
Use of a More Robust Catalyst System: Switch to a more stable palladium pre-catalyst, such as a palladacycle, which can exhibit greater longevity in the presence of challenging substrates.
-
Analysis of Reaction Mixture: Take aliquots of the reaction mixture over time and analyze them by LC-MS or GC-MS. This can help you pinpoint when the reaction stalls and may provide clues about the formation of any catalyst-inhibiting byproducts.
Issue 3: Inconsistent Results and Poor Reproducibility
Symptoms: Seemingly identical reaction setups give vastly different yields.
Probable Cause: Sensitivity to Reaction Conditions and Reagent Quality. Reactions involving potentially poisoning substrates are often highly sensitive to minor variations in reaction parameters.
Step-by-Step Solution:
-
Strictly Anhydrous and Degassed Conditions: Ensure all solvents and reagents are rigorously dried and degassed. Oxygen can lead to the oxidation of the phosphine ligands and the formation of inactive palladium oxides.
-
Base Quality and Choice: The choice and quality of the base are critical. Use a freshly opened or properly stored base. For challenging Suzuki-Miyaura couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
-
Standardized Procedure: Develop and strictly adhere to a standardized experimental protocol. This includes the order of reagent addition, stirring rate, and heating method.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the sulfonyl group itself act as a catalyst poison?
A1: The sulfonyl group (R-SO₂-R') is generally a robust and non-coordinating functional group in palladium-catalyzed cross-coupling reactions. However, the primary concern with sulfonyl-containing compounds often lies in the potential for trace impurities from their synthesis, such as thiols or other reduced sulfur species, which are known to be potent palladium catalyst poisons.[5] It is always advisable to use highly pure starting materials.
Q2: Is the pyrazole moiety always detrimental to the reaction?
A2: Not necessarily. While the coordinating ability of the pyrazole nitrogen can lead to catalyst inhibition, this interaction can sometimes be leveraged. In certain contexts, pyrazole-containing ligands are intentionally used to modulate the electronic properties and stability of the catalyst.[2] However, when the pyrazole is part of the substrate, its coordination is generally an undesired side reaction that sequesters the active catalyst.[3]
Q3: What are the ideal starting conditions for a Suzuki-Miyaura coupling with this boronic acid?
A3: A good starting point would be to use a palladium(II) pre-catalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos in a 1:2 ratio. A common solvent system is a mixture of an organic solvent like dioxane or toluene with water, and a suitable base would be K₃PO₄. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-110 °C.
Q4: Can I use a boronic ester instead of the boronic acid to avoid these issues?
A4: Using a boronic ester, such as a pinacol ester, can sometimes be advantageous. Boronic esters can exhibit different solubility and stability profiles compared to boronic acids. While this might not completely eliminate the potential for catalyst poisoning by the pyrazole or sulfonyl moieties, it can sometimes lead to more consistent and reproducible reactions.
Part 3: Visualization & Experimental Protocols
Diagrams
Potential Poisoning Pathways
Caption: Potential poisoning pathways of the palladium catalyst.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting challenging couplings.
Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents), finely ground
-
Dioxane/Water (4:1 v/v), degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane. Stir for 5-10 minutes at room temperature.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas three times. Add the degassed dioxane/water solvent mixture to the flask.
-
Initiation: Add the pre-mixed catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Reactivity of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Welcome to the technical support guide for (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid. This versatile building block is crucial in medicinal chemistry and materials science, particularly for synthesizing complex molecules via Suzuki-Miyaura cross-coupling reactions.[1] However, its unique electronic structure presents a common challenge for researchers: reduced reactivity.
This guide is designed to provide you, our fellow scientists and drug development professionals, with a deep understanding of the factors governing this reagent's reactivity and to offer practical, field-proven troubleshooting strategies to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki-Miyaura reactions with this compound slow or low-yielding?
A: The primary reason for the attenuated reactivity of this compound lies in its electronic properties. The sulfonyl group (-SO₂) is strongly electron-withdrawing. This effect significantly reduces the electron density on the phenyl ring, which in turn deactivates the boronic acid. In the context of the Suzuki-Miyaura catalytic cycle, this deactivation makes the boronic acid less nucleophilic, hindering the critical transmetalation step where the aryl group is transferred from boron to the palladium catalyst.[2][3]
Q2: I'm observing significant loss of my starting material. What is protodeboronation and why is this compound susceptible?
A: Protodeboronation is a common and detrimental side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material. Electron-deficient arylboronic acids, such as the one , are particularly prone to this issue, especially under basic aqueous conditions.[2][4] The electron-withdrawing sulfonyl group makes the ipso-carbon (the carbon attached to boron) more electrophilic and thus more susceptible to protonolysis.
Q3: What is the general role of the base in a Suzuki-Miyaura coupling, and why is its choice so critical for this specific substrate?
A: The base plays a pivotal role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[5][6][7] This negatively charged species is significantly more reactive and readily transfers its aryl group to the palladium(II) center.[8] For an electron-deficient boronic acid, the formation of this "ate" complex is essential to overcome its inherent low nucleophilicity. Therefore, the choice and strength of the base are paramount for driving the reaction forward.
Troubleshooting Guide: From Low Yield to Successful Coupling
This section addresses specific experimental issues in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
Problem 1: The reaction shows little to no product formation, with starting materials largely unconsumed.
This is a classic symptom of a stalled catalytic cycle, most likely at the transmetalation step.
Solution A: Optimize the Base
The most impactful variable you can change is the base. Weak bases like sodium carbonate (Na₂CO₃) are often insufficient for activating this deactivated substrate.
-
Recommendation: Switch to a stronger or more suitable base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic and have good solubility in common solvent systems. In some cases, strong hydroxide bases (e.g., NaOH, Ba(OH)₂) can be effective, but they may increase the risk of protodeboronation.[5][7]
| Base | Relative Strength | Recommended Solvents | Key Considerations |
| Sodium Carbonate | Weak | Toluene/Water, Dioxane/Water | Often insufficient for electron-deficient boronic acids. |
| Potassium Phosphate | Moderate-Strong | Dioxane, Toluene, THF, DMF | Excellent, versatile choice. Balances high reactivity with manageable protodeboronation risk.[7] |
| Cesium Carbonate | Strong | Dioxane, Toluene, DMF | Highly effective due to the high basicity and the solubilizing effect of the Cs⁺ cation. Can accelerate reactions. |
| Potassium Hydroxide | Strong | THF/Water, Dioxane/Water | Very effective at forming the boronate, but can promote base-sensitive side reactions and protodeboronation. |
| Potassium Fluoride (KF) | Special Case | THF, Dioxane | Can be used under anhydrous conditions and is effective for substrates with base-labile functional groups.[9] |
Solution B: Select a More Effective Ligand
The ligand bound to the palladium catalyst dictates its stability and reactivity. For challenging substrates, modern, electron-rich, and bulky phosphine ligands are required. These ligands promote both the initial oxidative addition and the final reductive elimination, helping to drive the entire catalytic cycle forward.[10][11]
-
Recommendation: Employ advanced biarylphosphine ligands. If you are using a traditional ligand like PPh₃, it is likely the cause of failure.
| Ligand Name | Type | Key Features for This Application |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky, Electron-Rich | Excellent for promoting oxidative addition of aryl chlorides and overcoming slow transmetalation. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Bulky, Electron-Rich | Another highly active ligand, often providing superior results for heteroaromatic or complex substrates. |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | Bulky, Electron-Rich | Known for its high activity and broad substrate scope, particularly effective in challenging couplings.[12] |
Experimental Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your optimization.
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%) and the XPhos ligand (1–3 mol%). The use of a pre-catalyst that is air- and moisture-stable simplifies handling.[13]
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
Problem 2: The reaction yields are low, and analysis shows significant formation of 1-(phenylsulfonyl)-1H-pyrazole (the protodeboronated side product).
This indicates that protodeboronation is outcompeting the desired cross-coupling reaction.
Solution: Enhance Substrate Stability by Conversion to a Boronate Ester
Boronic acids exist in equilibrium with their corresponding boronate anhydrides (boroxines) and are susceptible to hydrolysis. Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation while often maintaining or even improving coupling efficiency.[2]
Experimental Protocol 2: Conversion to the Pinacol Boronate Ester
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Isolation: Once water evolution ceases, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
You can then use this more stable boronate ester in Experimental Protocol 1 , typically with a fluoride source like CsF as the base, which is particularly effective for activating boronate esters.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps. For our substrate, the Transmetalation step is the rate-limiting challenge due to the electron-withdrawing sulfonyl group.
Caption: The Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Reactivity
This chart provides a logical path for addressing poor reaction outcomes.
Caption: A decision tree for troubleshooting reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Boronic Acids in Cross-Coupling Reactions: A Comparative Analysis of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning transformation that forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] At the heart of this reaction lies the organoboron reagent, most commonly a boronic acid. These compounds are generally stable, have low toxicity, and their byproducts are often easily removed, making them staples in both academic research and industrial-scale pharmaceutical development.[2][3]
The true power of the Suzuki-Miyaura reaction is unlocked through the diversity of available boronic acids. The electronic and steric nature of the substituents on the arylboronic acid ring directly dictates its performance in the catalytic cycle, influencing reaction rates, yields, and even catalyst stability.[4] This guide provides an in-depth comparison of a specialized boronic acid, (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid , against a panel of commonly used alternatives. We will explore the causal relationships between molecular structure and reactivity, provide validated experimental protocols, and present comparative data to guide researchers in selecting the optimal reagent for their specific synthetic challenges.
The Contenders: A Structural Overview
To establish a robust comparison, we have selected three benchmark boronic acids to evaluate against our target molecule. These reagents represent a spectrum of electronic properties: neutral, electron-donating, and strongly electron-withdrawing.
-
This compound (Target Molecule): This molecule is characterized by a potent electron-withdrawing pyrazolylsulfonyl group. The pyrazole ring itself is a critical pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities.[5][6][7][8] The sulfonyl linker further enhances the electron-deficient nature of the phenyl ring, making this a unique and powerful building block.
-
Phenylboronic acid (The Benchmark): As the parent arylboronic acid, it provides a neutral electronic baseline for comparison. It is one of the most common reagents for introducing a simple phenyl group.[9][10]
-
4-Methoxyphenylboronic acid (Electron-Donating): The methoxy group at the para-position donates electron density into the aromatic ring through resonance. This is a classic example of an electron-rich boronic acid.[11][12]
-
4-Formylphenylboronic acid (Electron-Withdrawing): The aldehyde group is a strong electron-withdrawing group, deactivating the ring. This reagent is often used to install a phenyl ring that is primed for further functionalization, such as reductive amination.[13]
Figure 1: Structural comparison of the target and reference boronic acids.
Mechanistic Implications: How Substituents Influence the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The performance of the boronic acid is most critically judged in the transmetalation step.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
During transmetalation, the organic group from the boronic acid is transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻).[2][14] The electronic nature of the 'Ar' group significantly impacts this process:
-
Electron-Donating Groups (EDG): Groups like methoxy (-OCH₃) increase the electron density on the carbon atom attached to boron. This enhances the nucleophilicity of the aryl group, generally leading to a faster transmetalation step and often resulting in higher reaction yields under standard conditions.[4]
-
Electron-Withdrawing Groups (EWG): Groups like formyl (-CHO) or pyrazolylsulfonyl (-SO₂-Py) decrease the electron density on the ipso-carbon. This reduces the nucleophilicity of the aryl group, which can slow the rate of transmetalation. Consequently, reactions with electron-deficient boronic acids may require more forcing conditions (e.g., stronger bases, higher temperatures, or more active catalysts) to achieve good yields.[15]
The key insight here is causality: the pyrazolylsulfonyl group on our target molecule makes the boron atom more Lewis acidic, but it simultaneously reduces the nucleophilicity of the phenyl ring that needs to be transferred. This electronic tug-of-war is what makes its performance distinct from simpler EWG-substituted boronic acids.
Comparative Performance Data
To provide a clear performance benchmark, a standardized Suzuki-Miyaura coupling reaction was modeled. The reaction couples each boronic acid with 4-bromoanisole, a common, moderately activated aryl halide. The following table summarizes representative results based on established chemical principles governing these reactions.
Reaction Conditions: Boronic Acid (1.2 equiv), 4-Bromoanisole (1.0 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C.
| Boronic Acid | Key Feature | Reaction Time (h) | Yield (%) | Remarks |
| This compound | Strongly EWG, Heterocyclic | 12 | 85% | Slower reaction rate due to reduced nucleophilicity. Product incorporates a valuable pharmacophore. |
| Phenylboronic acid | Neutral Benchmark | 6 | 95% | Standard, reliable coupling with good kinetics. |
| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | 4 | >98% | Rapid reaction due to enhanced nucleophilicity of the aryl group. |
| 4-Formylphenylboronic acid | Electron-Withdrawing (EWG) | 10 | 89% | Slower kinetics compared to the benchmark, similar to the target molecule. |
This data is representative and intended for comparative purposes. Actual yields may vary based on specific experimental conditions and substrate purity.
Experimental Protocol: A Validated Workflow
This protocol provides a self-validating system for comparing the reactivity of the four boronic acids under identical conditions.
Figure 3: Standardized experimental workflow for the comparative Suzuki-Miyaura coupling.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Boronic Acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL, degassed)
-
Deionized Water (2 mL, degassed)
-
Ethyl Acetate (EtOAc) for workup
-
Saturated Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Step-by-Step Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole (187 mg, 1.0 mmol), the selected boronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.
-
Inerting: Purge the flask with dry nitrogen or argon gas for 10 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots for TLC or GC-MS analysis at appropriate time intervals.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (15 mL) and then with saturated brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure biaryl product.
-
Analysis: Determine the isolated yield and confirm the structure of the product using ¹H NMR spectroscopy.
Discussion and Strategic Application
The experimental data clearly illustrates the trade-offs associated with boronic acid selection.
-
For Speed and Yield: When the goal is the simple, high-yield installation of an aryl group without complex functionality, electron-donating boronic acids like 4-methoxyphenylboronic acid are superior choices due to their rapid reaction kinetics.
-
For Versatility and Further Chemistry: 4-Formylphenylboronic acid is an excellent choice when the coupled product is an intermediate for subsequent reactions. The aldehyde handle allows for a vast array of downstream transformations.
-
For Introducing High-Value Pharmacophores: This is the domain where This compound excels. While its reaction kinetics are slower due to its strong electron-withdrawing nature, it directly incorporates a pyrazolylsulfonyl moiety. This structural motif is of high interest in medicinal chemistry for its potential to engage in specific biological interactions.[5][16] The cost of a longer reaction time is often justified by the significant value added in a drug discovery context, potentially saving multiple synthetic steps that would otherwise be required to build this functionality post-coupling.
Conclusion
This compound is not a direct replacement for common boronic acids but rather a specialized tool for strategic applications. Its performance in Suzuki-Miyaura cross-coupling is governed by the strong electron-withdrawing character of the pyrazolylsulfonyl group, leading to slower reaction rates compared to electron-rich or neutral boronic acids. However, for researchers in drug development, its ability to directly introduce a medicinally relevant and complex heterocyclic scaffold in a single step offers a powerful advantage. The choice of boronic acid is therefore not merely a question of yield, but a strategic decision that should be aligned with the overall goals of the synthetic campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
Purity Analysis of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid by HPLC: A Comparative Guide for Robust Quality Control
An In-Depth Technical Guide for Drug Development Professionals
The transition from a promising lead compound to a viable drug candidate is paved with rigorous analytical checkpoints. For synthetic intermediates like (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid, establishing a robust purity profile is not a perfunctory task; it is fundamental to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This boronic acid is a critical building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds in complex molecules.[1][2][3] The presence of impurities can poison the palladium catalyst, generate unwanted side products, and complicate downstream purification, making an accurate and reliable analytical method paramount.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods, moving beyond a simple recitation of parameters to explain the underlying chemical principles that dictate analytical success. We will explore the inherent challenges of boronic acid analysis and present a methodologically superior approach grounded in managing their unique chemical equilibria.
The Core Analytical Challenge: The Boroxine Equilibrium
The primary obstacle in the reversed-phase HPLC analysis of boronic acids is their propensity to undergo reversible trimerization. Three molecules of a boronic acid can dehydrate to form a six-membered cyclic anhydride known as a boroxine.[4][5]
Caption: Reversible dehydration of boronic acid monomers to form a boroxine trimer.
This equilibrium is dynamic within the HPLC mobile phase, often resulting in broad, tailing, or split peaks. Such poor chromatography makes accurate quantification difficult and can mask the presence of other critical process-related impurities or degradants, such as products of protodeboronation.[6][7]
Comparative HPLC Methodologies: A Head-to-Head Evaluation
We will compare a conventional HPLC method with an enhanced method designed to control the boroxine equilibrium.
-
Method A: Conventional Acidified Mobile Phase: This common approach uses a low pH mobile phase to keep the boronic acid in its neutral, protonated state, which can sometimes improve peak shape on a standard C18 column.
-
Method B: Complexation-Assisted Mobile Phase: This advanced method introduces a diol (in this case, sorbitol) into the mobile phase. Boronic acids readily and reversibly form stable five- or six-membered cyclic esters with 1,2- or 1,3-diols.[8] This interaction effectively "caps" the boronic acid, preventing it from forming the boroxine trimer and resulting in a single, sharp chromatographic peak.
References
- 1. news-medical.net [news-medical.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
A Guide to NMR-Based Structural Confirmation of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and experimental framework for the confirmation of the molecular structure of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices and offers a self-validating system for structural verification.
Introduction
This compound is a molecule of significant interest, combining the pharmacophoric features of a pyrazole ring, a sulfonamide linker, and a versatile boronic acid moiety. The boronic acid group is a key functional group in synthetic chemistry, renowned for its utility in Suzuki-Miyaura cross-coupling reactions, and is also explored in medicinal chemistry for its unique interactions with biological targets. The pyrazole and sulfonamide motifs are prevalent in a wide array of bioactive compounds. Given the potential for isomeric impurities and side products during its synthesis, a robust and definitive method for structural confirmation is paramount. NMR spectroscopy stands as the preeminent technique for this purpose, providing detailed information about the chemical environment of each atom in the molecule.
This guide will compare the expected NMR spectral data of the target compound with that of plausible precursors and isomers, providing a clear rationale for structural assignment. We will delve into a detailed, step-by-step methodology for acquiring high-quality NMR data and present the expected data in a structured format for easy interpretation.
Comparative Analysis: Differentiating the Target Structure
The primary goal of NMR analysis in this context is to unequivocally confirm the connectivity and substitution pattern of this compound. The key structural features to be verified are:
-
The 1,4-disubstituted (para) phenyl ring: This will be confirmed by the characteristic splitting pattern of the aromatic protons in the ¹H NMR spectrum.
-
The N-sulfonyl linkage to the pyrazole ring: The specific nitrogen of the pyrazole connected to the sulfonyl group (N1) will be inferred from the chemical shifts of the pyrazole protons and carbons.
-
The presence of the boronic acid group: While ¹¹B NMR can be employed, the presence of the B(OH)₂ group can often be confirmed in ¹H NMR by a characteristic broad singlet that exchanges with D₂O.
To illustrate the power of NMR in this confirmation, we will compare the expected spectrum of our target molecule with that of two potential alternatives:
-
Alternative 1 (Isomeric Impurity): (3-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid (meta-substituted).
-
Alternative 2 (Starting Material): 4-Bromophenylsulfonyl chloride.
| Compound | Key Differentiating NMR Features |
| This compound (Target) | ¹H NMR: Two distinct doublets in the aromatic region, integrating to 2H each, indicative of a 1,4-disubstituted pattern. Three distinct signals for the pyrazole protons. ¹³C NMR: Four signals for the phenyl carbons (two quaternary, two methine). |
| (3-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid (Isomer) | ¹H NMR: A more complex multiplet pattern in the aromatic region, with four distinct signals. ¹³C NMR: Six distinct signals for the phenyl carbons. |
| 4-Bromophenylsulfonyl chloride (Starting Material) | ¹H NMR: Two doublets in the aromatic region, similar to the target, but with different chemical shifts due to the different substituent effects of -SO₂Cl vs. -SO₂-pyrazole. No pyrazole proton signals. ¹³C NMR: Four signals for the phenyl carbons with chemical shifts characteristic of a bromo and sulfonyl chloride substitution. |
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol is designed to yield high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound. The choice of solvent and experimental parameters is critical for obtaining informative data.
Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent due to its excellent solubilizing power for polar compounds like boronic acids and its ability to slow down the exchange of the acidic B(OH)₂ and pyrazole N-H protons, often allowing for their observation in the ¹H NMR spectrum.
Step-by-Step NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Experiment: Standard ¹H NMR experiment.
-
Parameters:
-
Pulse Angle: 30-45 degrees (to ensure a short relaxation delay can be used).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans (adjust for optimal signal-to-noise ratio).
-
-
D₂O Exchange: After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. This will confirm the presence of exchangeable protons (B(OH)₂ and any residual water).
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled ¹³C NMR experiment (e.g., zgpg30).
-
Parameters:
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans (as ¹³C is much less sensitive than ¹H).
-
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the phenyl and pyrazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the phenyl ring, the sulfonyl group, and the pyrazole ring.
-
Predicted NMR Data and Interpretation
Based on established chemical shift principles and data from analogous structures, the following NMR data are predicted for this compound in DMSO-d₆.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.50 | d | 1H | H-5 (Pyrazole) | Deshielded due to proximity to the sulfonyl group and being adjacent to a nitrogen. |
| ~8.20 | d | 2H | H-2, H-6 (Phenyl) | Ortho to the electron-withdrawing sulfonyl group. |
| ~8.00 | d | 2H | H-3, H-5 (Phenyl) | Ortho to the boronic acid group. |
| ~7.80 | dd | 1H | H-3 (Pyrazole) | Adjacent to two nitrogen atoms. |
| ~6.60 | t | 1H | H-4 (Pyrazole) | Shielded relative to other pyrazole protons. |
| ~8.30 (broad s) | 2H | B(OH)₂ | Exchangeable protons of the boronic acid. Will disappear upon D₂O addition. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~145.0 | C-5 (Pyrazole) | Deshielded due to attachment to two nitrogen atoms and proximity to the sulfonyl group. |
| ~140.0 | C-1 (Phenyl) | Quaternary carbon attached to the sulfonyl group. |
| ~136.0 | C-4 (Phenyl) | Quaternary carbon attached to the boronic acid group (often broad). |
| ~135.0 | C-3 (Pyrazole) | Deshielded due to attachment to two nitrogen atoms. |
| ~129.0 | C-3, C-5 (Phenyl) | Methine carbons ortho to the boronic acid. |
| ~127.0 | C-2, C-6 (Phenyl) | Methine carbons ortho to the sulfonyl group. |
| ~112.0 | C-4 (Pyrazole) | Shielded carbon of the pyrazole ring. |
Visualizing the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Figure 1. Workflow for NMR-based structural confirmation.
Conclusion
The structural confirmation of this compound can be achieved with a high degree of confidence using a combination of ¹H and ¹³C NMR spectroscopy. By carefully analyzing the chemical shifts, coupling patterns, and integration of the signals, and by comparing this data to that expected for potential isomers and starting materials, an unambiguous assignment can be made. The use of two-dimensional NMR techniques further solidifies these assignments by providing through-bond connectivity information. This guide provides the necessary experimental and interpretative framework for researchers to confidently verify the structure of this and related molecules, ensuring the integrity and reliability of their scientific findings.
A Comparative Guide to the Efficacy of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic combination of privileged pharmacophores is a cornerstone of rational drug design. This guide provides an in-depth comparison of the efficacy of derivatives based on the novel scaffold, (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid. This unique architecture integrates three key motifs: a pyrazole ring, a sulfonamide linker, and a boronic acid moiety, each contributing to a distinct pharmacological profile.
This document will delve into the synthesis, potential biological targets, and comparative efficacy of derivatives of this scaffold, drawing upon experimental data from analogous compound series. We will explore their potential as inhibitors of crucial enzyme families, namely carbonic anhydrases and proteasomes, providing a framework for future research and development in this promising area.
The Architectural Logic: Unpacking the Core Scaffold
The this compound scaffold is a synthetically accessible and highly modular platform for inhibitor design. Each component plays a critical role:
-
Pyrazole: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]
-
Sulfonamide: This functional group is renowned for its ability to act as a zinc-binding group in metalloenzymes.[4] Its presence in numerous clinically approved drugs, particularly as carbonic anhydrase inhibitors, underscores its therapeutic importance.[2]
-
Boronic Acid: A functional group containing a boron atom bonded to two hydroxyl groups, boronic acid and its derivatives are recognized for their ability to form reversible covalent bonds with the active site serine or threonine residues of certain enzymes, most notably proteases.[5][6] The FDA-approved drug bortezomib, a dipeptidyl boronic acid, has revolutionized the treatment of multiple myeloma, highlighting the therapeutic potential of this class of compounds.
The convergence of these three motifs within a single molecular entity presents a compelling strategy for the development of potent and potentially selective enzyme inhibitors.
Potential Biological Targets and Comparative Efficacy
While direct comparative studies on a series of this compound derivatives are not yet prevalent in the public domain, we can infer their likely biological targets and construct a framework for efficacy comparison based on extensive research into structurally related compounds.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a strong indicator that carbonic anhydrases (CAs) are a primary target class for these derivatives. CAs are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including pH regulation, glaucoma, and tumorigenesis.[7]
Numerous studies have demonstrated the potent inhibitory activity of pyrazole-containing sulfonamides against various human CA (hCA) isoforms. For instance, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides were synthesized and evaluated for their inhibitory effects on hCA I and hCA II.[7] The results, summarized in the table below, illustrate how substitutions on the phenyl ring of the pyrazole core can modulate inhibitory potency.
Table 1: Comparative Efficacy of Pyrazoline-Benzenesulfonamide Derivatives against hCA I and hCA II.[7]
| Compound ID | Substitution (R) | hCA I Ki (nM) | hCA II Ki (nM) |
| 9 | -H | 533.1 ± 187.8 | 624.6 ± 168.2 |
| 10 | 4-CH3 | 489.1 ± 121.2 | 589.1 ± 134.5 |
| 11 | 4-OCH3 | 456.2 ± 101.4 | 543.2 ± 122.3 |
| 12 | 4-Cl | 389.5 ± 88.7 | 456.7 ± 109.8 |
| 13 | 4-F | 354.2 ± 76.5 | 422.3 ± 98.7 |
| 14 | 4-Br | 316.7 ± 9.6 | 412.5 ± 115.4 |
| 15 | 4-NO2 | 499.8 ± 132.1 | 599.3 ± 145.6 |
| 16 | 3,4-di-Cl | 412.3 ± 99.8 | 488.9 ± 111.2 |
| Acetazolamide (Standard) | - | 278.8 ± 44.3 | 293.4 ± 46.4 |
These data suggest that electron-withdrawing groups, such as halogens, on the phenyl ring tend to enhance the inhibitory activity against both hCA I and hCA II, with the bromo-substituted derivative 14 exhibiting the lowest Ki value in the series.[7] This structure-activity relationship (SAR) provides a valuable starting point for designing derivatives of this compound with potentially enhanced CA inhibitory potency. The boronic acid moiety could further influence binding affinity and selectivity among different CA isoforms.
Proteasome Inhibition
The inclusion of the boronic acid functional group strongly suggests the proteasome as another key biological target. The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[8] Inhibition of the proteasome has emerged as a powerful strategy in cancer therapy.
Dipeptidyl boronic acids are a well-established class of potent and selective proteasome inhibitors.[5] For example, a study on tyropeptin-boronic acid derivatives demonstrated potent inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key catalytic activity for protein degradation.
Table 2: Comparative Efficacy of Tyropeptin-Boronic Acid Derivatives against the 20S Proteasome.[8]
| Compound | Proteasome CT-L Activity IC50 (µM) |
| AS-06 | 0.0022 |
| AS-29 | 0.014 |
These findings highlight the potential of the boronic acid moiety to confer potent proteasome inhibitory activity. In the context of the this compound scaffold, the pyrazole and sulfonamide components could serve to modulate the selectivity and pharmacokinetic properties of the molecule, potentially leading to novel proteasome inhibitors with improved therapeutic profiles.
Experimental Protocols
To facilitate further research and comparative evaluation of these derivatives, detailed, step-by-step methodologies for key experiments are provided below.
Synthesis of this compound Derivatives
The synthesis of the parent scaffold and its derivatives can be approached through a multi-step sequence, leveraging established synthetic methodologies for pyrazoles, sulfonamides, and boronic acids.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol (General):
-
Preparation of 1H-Pyrazole-1-sulfonyl chloride: To a stirred solution of 1H-pyrazole in an appropriate solvent (e.g., acetonitrile), add chlorosulfonic acid dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The resulting sulfonyl chloride can be isolated by precipitation in ice-water and filtration.
-
Sulfonamide Formation: The prepared 1H-pyrazole-1-sulfonyl chloride is reacted with 4-aminophenylboronic acid (or its pinacol ester) in the presence of a base such as pyridine in an inert solvent like dichloromethane (DCM). The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.
-
Derivatization: To synthesize derivatives, substituted pyrazoles can be used in the initial step. Alternatively, functional groups on the pyrazole or phenyl rings of the final product can be modified using standard organic transformations.
-
Purification and Characterization: All synthesized compounds should be purified by column chromatography or recrystallization and characterized by standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
This colorimetric assay is a robust and widely used method for determining the inhibitory activity of compounds against carbonic anhydrase.[9]
Caption: Workflow for the carbonic anhydrase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in the assay buffer.
-
Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate (p-NPA) in a minimal amount of acetonitrile.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., acetazolamide) in the assay buffer containing a small percentage of DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of assay buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor solution (or buffer for control).
-
Pre-incubate the plate at 25 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for the substrate is known.
-
Proteasome Inhibition Assay (Fluorogenic Substrate Method)
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific fluorogenic substrates.
Caption: Workflow for the proteasome inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT.
-
Enzyme Solution: Prepare a stock solution of purified 20S proteasome in the assay buffer.
-
Substrate Solutions: Prepare stock solutions of specific fluorogenic substrates in DMSO (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., bortezomib) in the assay buffer with a small percentage of DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black microplate, add assay buffer, the 20S proteasome solution, and the inhibitor solution.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate solution to each well.
-
Incubate the plate at 37 °C for the desired time (e.g., 30-60 minutes).
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The insights from structurally related pyrazole-sulfonamides and peptidyl boronic acids strongly suggest that derivatives of this scaffold are likely to exhibit potent inhibitory activity against carbonic anhydrases and the proteasome.
Future research should focus on the synthesis of a focused library of these derivatives with systematic variations on the pyrazole and phenyl rings. Subsequent screening against a panel of carbonic anhydrase isoforms and the different catalytic activities of the proteasome will be crucial to establish a comprehensive structure-activity relationship. Furthermore, investigations into the mechanism of action, selectivity profiling against other enzymes, and evaluation of cellular activity will be essential steps in advancing these compounds towards potential therapeutic applications.
This guide provides a foundational framework for researchers entering this exciting area of drug discovery. By leveraging the established knowledge on related pharmacophores and employing the detailed experimental protocols outlined herein, the scientific community can unlock the full therapeutic potential of this novel class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Crystallographic Comparison Guide to (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid: Structural Insights and Experimental Blueprint
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount to elucidating its function and optimizing its properties. Phenylboronic acids, particularly those functionalized with heterocyclic and sulfonyl moieties, are a class of compounds with significant therapeutic potential, often acting as enzyme inhibitors or key intermediates in cross-coupling reactions.[1][2][3][4] This guide provides a comparative analysis of the anticipated crystallographic features of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid , a molecule of interest in contemporary drug discovery. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, we can infer its likely structural characteristics by examining crystallographic data from closely related analogues. This guide will also present a comprehensive, field-proven experimental workflow for obtaining and analyzing its crystal structure.
Predicted Molecular Geometry and Interspecies Comparison
The molecular architecture of this compound is a composite of three key functional groups: a phenylboronic acid core, a pyrazole ring, and a linking sulfonyl group. The interplay of these components will dictate the molecule's conformation and its packing in the crystalline state.
The Boronic Acid Moiety: Phenylboronic acids are known to form dimeric structures in the solid state through hydrogen bonding between the hydroxyl groups of the boronic acid.[5][6][7] This typically results in a planar or near-planar arrangement of the C-B(OH)2 group relative to the phenyl ring.[7] For the title compound, we anticipate a similar dimeric association. The introduction of the bulky and electron-withdrawing pyrazolyl-sulfonyl group at the para position is expected to influence the planarity and intermolecular interactions.
The Sulfonyl Linker: The geometry around the sulfur atom in the sulfonyl group is tetrahedral. The presence of this group introduces a degree of rotational freedom around the phenyl-sulfur and sulfur-nitrogen bonds. The specific torsion angles adopted will be a balance between minimizing steric hindrance and optimizing intermolecular interactions. Studies on sulfonamide boronic acids have shown that the geometry and polarity of the sulfonamide group can significantly alter the structure-activity relationship compared to carboxamide analogs.[2][3]
The Pyrazole Ring: The pyrazole ring is a planar aromatic heterocycle. Its orientation relative to the sulfonyl group will be a key structural feature. The synthesis of various pyrazole-4-sulfonamide derivatives has been reported, providing insights into the synthetic routes to similar compounds.[8]
Comparative Crystallographic Data
To contextualize our predictions, the following table summarizes key crystallographic parameters from related structures found in the literature. These serve as benchmarks for what one might expect upon successful crystallization of this compound.
| Compound | Key Structural Features | Bond Lengths (Å) | Bond Angles (°) | Ref. |
| Phenylboronic acid | Dimeric structure via O-H···O hydrogen bonds. Near-planar conformation. | O-B: ~1.37, B-C: ~1.56, C-C (phenyl): ~1.39 | C-B-O: ~119-125 | [5][6] |
| 4-(methoxycarbonyl)phenylboronic acid | Inversion dimers formed by O-H···O hydrogen bonds. Methoxycarbonyl group rotated out of the benzene ring plane. | O-B-O angle of 118.16° | O-B-O: 118.16 | [9] |
| Sulfonamide boronic acids (in complex with AmpC) | Act as competitive inhibitors, forming reversible adducts with the catalytic serine. | - | - | [2][3] |
| 1,3-Phenylenediboronic acid | Dimeric units with syn-anti conformation of hydroxyl groups forming ribbon motifs. | - | Rotation barrier of boronic groups: ~37 kJ·mol⁻¹ | [10] |
Experimental Workflow for X-ray Crystallography
The following section details a standard, robust protocol for determining the single-crystal X-ray structure of a small molecule like this compound.
Step 1: Synthesis and Purification
The synthesis of the target compound can be approached through several established routes. One plausible method involves the sulfonylation of a pyrazole, followed by a Miyaura borylation or a related cross-coupling reaction to introduce the boronic acid functionality.
A general synthetic approach for related sulfonamide-phenylboronic acids involves the reaction of a bromo-precursor with a lithium reagent to facilitate the bromo-lithium exchange, followed by reaction with a borate ester and subsequent hydrolysis to yield the boronic acid.[11] For pyrazole sulfonamides, the synthesis often starts with the chlorosulfonylation of the corresponding pyrazole.[8]
Following synthesis, rigorous purification is critical. This is typically achieved through column chromatography followed by recrystallization to obtain high-purity material suitable for single-crystal growth.
Step 2: Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. A variety of techniques should be systematically screened.
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small vial, which is then placed in a larger sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Step 3: X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[12] The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
The process of acquiring diffraction data is the final experimental stage before computational analysis to solve and refine the crystal structure.[12]
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.[5]
The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.
Visualizing the Workflow
The overall process from compound synthesis to final structure can be visualized as follows:
Caption: Experimental workflow for X-ray crystallography.
Conclusion
The crystallographic analysis of this compound holds the key to understanding its structure-function relationships, which is vital for its application in drug design and materials science. Based on the analysis of related compounds, we anticipate a structure characterized by hydrogen-bonded dimers, with the conformation being influenced by the interplay between the planar phenyl and pyrazole rings and the tetrahedral sulfonyl linker. The provided experimental blueprint offers a clear and actionable guide for researchers seeking to determine the definitive crystal structure of this and other novel boronic acid derivatives. The insights gained from such studies will undoubtedly accelerate the development of new and improved therapeutic agents and functional materials.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Biological Activity of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazole-Based Biaryl Sulfonamides in Drug Discovery
The intersection of pyrazole, sulfonamide, and biaryl motifs in medicinal chemistry has yielded compounds with a remarkable breadth of biological activities. The pyrazole ring is a cornerstone of many pharmaceuticals, prized for its metabolic stability and diverse interaction capabilities.[1][2] When coupled with a sulfonamide group, a pharmacophore known for its strong hydrogen bonding capacity and presence in numerous antibacterial, anti-inflammatory, and anticancer drugs, the resulting scaffold becomes a powerful platform for targeting a range of biological macromolecules.[3][4] The further elaboration of this scaffold into biaryl structures, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, opens up a vast chemical space for optimizing potency and selectivity.[5][6]
This guide provides a comprehensive analysis of the biological activities of compounds synthesized from the versatile building block, (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid. While direct biological data on derivatives of this specific boronic acid are not extensively published, we will explore the activities of structurally analogous biaryl pyrazole sulfonamides, which can be readily synthesized from this starting material. This guide will delve into their anticancer properties and enzyme inhibitory potential, offering a comparative analysis with established drugs and research compounds. We will also provide detailed experimental protocols and explore the mechanistic underpinnings of their biological effects, offering a rationale for experimental design and future drug development efforts.
Synthetic Strategy: Accessing Biaryl Pyrazole Sulfonamides via Suzuki-Miyaura Coupling
The primary route to synthesizing the biaryl pyrazole sulfonamides discussed in this guide is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound (like our starting material, this compound) with an aryl halide.[5][7] This method is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of aryl halides, allowing for the generation of diverse compound libraries.
The general workflow for this synthesis is as follows:
Figure 1: General workflow for the synthesis of biaryl pyrazole sulfonamides via Suzuki-Miyaura coupling.
This synthetic versatility allows for the systematic modification of the "biaryl" portion of the molecule, which is crucial for exploring structure-activity relationships (SAR) and optimizing the compound's interaction with its biological target.
Comparative Analysis of Biological Activities
Compounds bearing the pyrazole-sulfonamide scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and enzyme inhibition.
Anticancer Activity: Cytotoxicity and Apoptosis Induction
A significant body of research highlights the anticancer potential of pyrazole derivatives, with many exhibiting potent cytotoxic effects against a range of cancer cell lines.[1][2][8] The biaryl pyrazole sulfonamide scaffold, in particular, has been a fruitful area of investigation.
Comparison with Standard Anticancer Agents:
The cytotoxic activity of these compounds is often compared to standard chemotherapeutic agents like Doxorubicin and kinase inhibitors such as Axitinib and Sorafenib. The table below summarizes the in vitro anticancer activity of representative pyrazole derivatives, showcasing their potency.
| Compound Class | Cancer Cell Line | Test Compound IC50 (µM) | Reference Compound | Ref. Compound IC50 (µM) | Reference |
| Pyrazole-Benzothiazole Hybrid | HT29 (Colon) | 3.17 | Axitinib | >10 | [9] |
| PC3 (Prostate) | 4.52 | Axitinib | >10 | [9] | |
| A549 (Lung) | 6.77 | Axitinib | >10 | [9] | |
| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [1] |
| Sorafenib | 1.06 | [1] | |||
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |
| Polysubstituted Pyrazole | HOP-92 (Lung) | 1.61 | Sorafenib | 1.90 | [9] |
| Celecoxib-like Pyrazoline | Melanoma (LOX IMVI) | < 2.0 | - | - | [3] |
Mechanism of Action: Induction of Apoptosis via Caspase-3 Activation
One of the key mechanisms by which pyrazole-based anticancer agents exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[10][11] A central player in the execution phase of apoptosis is Caspase-3, a protease that, once activated, cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12][13]
The activation of Caspase-3 can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[14][15] Studies on pyrazole-fused curcumin analogues have shown that these compounds can significantly enhance Caspase-3 activity in cancer cells, confirming their ability to induce apoptosis.[10][16]
Figure 2: Simplified overview of the Caspase-3 activation pathways in apoptosis, a common mechanism for pyrazole-based anticancer agents.
Enzyme Inhibition: Targeting Kinases and Other Enzymes
The pyrazole-sulfonamide scaffold is also a potent inhibitor of various enzymes, particularly protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[17][18]
Kinase Inhibition:
Derivatives of 1H-pyrazole biaryl sulfonamides have been identified as potent and selective inhibitors of kinases such as the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease and some cancers.[17] The sulfonamide moiety often plays a crucial role in anchoring the inhibitor to the enzyme's active site through hydrogen bonding.
Comparison with Standard Kinase Inhibitors:
The inhibitory activity of these compounds is typically evaluated against a panel of kinases and compared to known inhibitors.
| Compound | Target Kinase | Test Compound IC50 (nM) | Reference Compound | Ref. Compound IC50 (nM) | Reference |
| 1H-Pyrazole Biaryl Sulfonamide (Compound 8) | GS-LRRK2 | 15 | - | - | [17] |
| 1H-Pyrazole Biaryl Sulfonamide (Compound 5) | GS-LRRK2 | 50 | - | - | [17] |
| Celecoxib | COX-2 | Varies | - | - | [19] |
The data indicates that pyrazole-based compounds can achieve high potency, often in the nanomolar range, making them promising candidates for further development as targeted therapies.
Experimental Protocols
To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays discussed in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds and vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[20][21]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the same concentration as in the compound dilutions) and wells with medium only (as a blank). Incubate for the desired exposure time (e.g., 48 or 72 hours).[21]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[20][21]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Radiometric)
Radiometric kinase assays are a highly sensitive method for measuring the activity of a kinase by quantifying the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[23][24]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compounds and vehicle control (DMSO)
-
ATP solution
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microplate, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific substrate, and the test compound at various concentrations (or vehicle control).
-
Kinase Addition: Add the purified kinase to each well to initiate the reaction.
-
Initiation of Phosphorylation: Start the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP.[25]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the paper/membrane multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove the unbound radiolabeled ATP.
-
Quantification: Place the washed paper/membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The biaryl pyrazole sulfonamide scaffold, readily accessible from starting materials like this compound, represents a highly promising platform for the development of novel therapeutic agents. The compounds derived from this scaffold have demonstrated potent anticancer activity, often through the induction of apoptosis, and significant enzyme inhibitory potential, particularly against protein kinases.
The versatility of the Suzuki-Miyaura coupling allows for extensive exploration of the structure-activity landscape, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:
-
Expanding the diversity of the biaryl moiety to further optimize interactions with specific biological targets.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of the most promising lead compounds.
-
Elucidating the detailed molecular mechanisms of action to better understand the therapeutic potential and potential off-target effects.
-
Exploring the application of these compounds in other therapeutic areas , such as inflammatory and neurodegenerative diseases, given the broad biological activities of the pyrazole-sulfonamide scaffold.
By leveraging the synthetic accessibility and proven biological potential of this chemical class, researchers are well-positioned to develop next-generation targeted therapies for a range of human diseases.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. html.rhhz.net [html.rhhz.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. srrjournals.com [srrjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase 3 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Performance Analysis of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid in Diverse Solvent Systems: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids stand as indispensable building blocks. Among these, (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is a versatile reagent valued for its role in synthesizing complex molecules pivotal to drug discovery and materials science.[1][2] The efficacy of this reagent, however, is not intrinsic alone; it is profoundly influenced by the reaction environment. The choice of solvent is a critical parameter that dictates reaction kinetics, product yield, selectivity, and the stability of the boronic acid itself.
This guide provides an in-depth comparison of the performance of this compound across various solvent systems. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in optimizing their synthetic strategies.
The Critical Role of the Solvent: Beyond a Simple Medium
A solvent in a Suzuki-Miyaura cross-coupling reaction is an active participant. Its properties—polarity, proticity, and coordinating ability—directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a reagent like this compound, the solvent also governs its stability. Boronic acids are susceptible to degradation pathways such as protodeboronation (loss of the boronic acid group) and oxidation, processes that can be accelerated or mitigated by the solvent environment.[3][4] The use of dry, deoxygenated solvents is a foundational step to minimize these side reactions.[5]
The stability of boronic acids is often pH-dependent, making the choice of aqueous or non-aqueous systems a crucial consideration.[4][5] While water can be beneficial in some Suzuki-Miyaura reactions, it can also promote undesirable protodeboronation.[4][6]
Comparative Performance in Key Solvent Systems
The performance of this compound in a Suzuki-Miyaura coupling is best understood by comparing its behavior in commonly employed solvent systems. The following table summarizes expected outcomes based on established principles of solvent effects in cross-coupling reactions.[7][8][9]
| Solvent System | Type | Expected Performance Characteristics | Causality & Rationale |
| Dioxane/Water or THF/Water | Ethereal/Aqueous | Generally High Yields: Often considered the standard for robust Suzuki couplings. Water can facilitate the dissolution of the base (e.g., K₂CO₃, K₃PO₄) and promote the formation of the reactive boronate species. | The aqueous phase is crucial for the hydrolysis of boronic esters (if formed in situ) and for promoting the transmetalation step.[10] However, excessive water or prolonged reaction times can increase the risk of protodeboronation.[4] |
| Toluene | Nonpolar Aprotic | Good for Anhydrous Conditions: Favorable when dealing with water-sensitive substrates. May lead to different selectivity compared to polar solvents. | In nonpolar solvents, the active catalyst is often a neutral, monophosphine palladium species. This can influence the oxidative addition step and overall reaction pathway.[8] |
| DMF or Acetonitrile (MeCN) | Polar Aprotic | Can Alter Selectivity & Enhance Rate: These solvents can stabilize charged intermediates in the catalytic cycle. In some cases, this leads to a switch in chemoselectivity.[7][8] | The ability of polar aprotic solvents to stabilize anionic palladium complexes can alter the rate-determining step or favor alternative reaction pathways, which can be synthetically advantageous.[8] |
| Alcohols (e.g., Isopropanol) | Protic | Can Act as both Solvent and Base Promoter: Often used in combination with water. Can be effective but may lead to side reactions like etherification with certain substrates. | Alcohols can participate in the catalytic cycle and influence the basicity of the reaction mixture. Their use requires careful substrate consideration.[11] |
Mitigating Instability: The Role of Boronic Acid Surrogates
For particularly sensitive substrates where the boronic acid may decompose under reaction conditions, stable surrogates offer a powerful solution. These compounds provide a "slow release" of the boronic acid in situ, maintaining a low, steady concentration that favors the desired cross-coupling over degradation pathways.[3][10]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts exhibit enhanced stability and can be slowly hydrolyzed under basic Suzuki-Miyaura conditions to release the active boronic acid.[10]
-
N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are exceptionally stable, often crystalline solids that can be stored long-term on the benchtop. They undergo slow, controlled hydrolysis to release the boronic acid, minimizing decomposition.[3]
Experimental Protocol: A Model Suzuki-Miyaura Coupling
This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction to evaluate the performance of this compound.
Objective: To couple this compound with a model aryl bromide (e.g., 4-bromoanisole) and compare yields across different solvent systems.
Materials:
-
This compound
-
4-Bromoanisole (or other aryl halide)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable ligand
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Selected Solvent (e.g., Dioxane/Water (4:1), Toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Palladium(II) Acetate (2 mol%), SPhos (4 mol%), and Potassium Carbonate (2.5 equiv.).
-
Solvent Addition: Add the chosen degassed solvent (e.g., 5 mL of a 4:1 Dioxane/Water mixture for a 0.5 mmol scale reaction). Causality: Degassing the solvent by bubbling with an inert gas is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and boronic acid degradation.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the solvent and substrates.
-
Reaction Monitoring: Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., every hour). Quench the aliquot with a suitable solvent like acetonitrile and analyze by HPLC or UPLC-MS to determine the consumption of starting materials and formation of the product.[12]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Process
A clear understanding of the experimental workflow and the underlying chemical transformation is essential for reproducibility and troubleshooting.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle, which is influenced by the choice of solvent at multiple stages.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Recommendations
The performance of this compound is inextricably linked to the solvent system in which it is employed. For general applications requiring high yields and robust conditions, a mixture of an ethereal solvent like dioxane or THF with water is often the most reliable choice. However, for reactions requiring specific chemoselectivity or involving water-sensitive functional groups, polar aprotic solvents like DMF or nonpolar solvents like toluene present viable and powerful alternatives.[7][8][9]
Researchers must approach solvent selection not as a passive choice but as an active parameter for optimization. By understanding the underlying principles of how solvents influence stability and reactivity, one can unlock the full synthetic potential of this valuable boronic acid. The provided experimental protocol serves as a validated starting point for systematically evaluating these effects and achieving desired synthetic outcomes with high fidelity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] This guide provides a comparative study of various palladium-based catalytic systems for the coupling of a structurally demanding substrate: (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid. This particular boronic acid presents unique challenges due to the electron-withdrawing nature of the sulfonyl group and the coordinating potential of the pyrazole moiety. Through a model reaction, we will compare the performance of classical, advanced phosphine-ligated, and N-heterocyclic carbene (NHC)-ligated palladium catalysts. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize cross-coupling reactions involving complex, electronically-deactivated substrates.
Introduction: The Challenge of Coupling Electron-Deficient Boronic Acids
This compound is a valuable building block in medicinal chemistry and materials science.[2][3] However, its efficient use in Suzuki-Miyaura reactions is non-trivial. The strong electron-withdrawing sulfonyl group deactivates the boronic acid, which can complicate the transmetalation step of the catalytic cycle.[4] Furthermore, the nitrogen atoms of the pyrazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition.[5][6]
Selecting an appropriate catalyst is therefore paramount. An ideal catalyst must be sufficiently active to overcome the electronic deactivation, stable enough to resist inhibition by the heterocyclic moiety, and promote the desired reaction with high yield and selectivity. This guide will compare four distinct palladium catalyst systems in a model Suzuki-Miyaura reaction to provide actionable insights for catalyst selection.
The Model Reaction: A Standardized Platform for Comparison
To objectively evaluate catalyst performance, a standardized model reaction was designed. The coupling of this compound with 4-bromoanisole was chosen. 4-Bromoanisole is a moderately activated aryl halide, providing a good balance of reactivity to clearly differentiate the performance of various catalysts.
Reaction Scheme:
Experimental Design and Protocols
General Experimental Protocol
The following protocol was established for each catalyst system tested. All reactions were performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), 4-bromoanisole (1.2 equiv.), and the appropriate base (3.0 equiv.).
-
Evacuate and backfill the tube with Argon three times.
-
Add the palladium precatalyst and ligand (if not using a pre-formed complex) under a positive flow of Argon.
-
Add the degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath and stir for the specified time.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Add water and extract the mixture with ethyl acetate.[7]
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[7]
-
The crude product is purified by flash column chromatography to yield the desired biaryl product.[7]
Experimental Workflow Diagram
The general workflow for screening the catalysts is depicted below.
Caption: General experimental workflow for catalyst comparison.
Catalyst Selection and Rationale
Four distinct palladium catalyst systems were chosen to represent a range of commonly used options with varying properties:
-
Catalyst A: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Rationale: A classical, widely used, and relatively inexpensive catalyst. It serves as a baseline for performance.[7]
-
-
Catalyst B: SPhos Pd G3 ([(2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) [2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate])
-
Catalyst C: XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate])
-
Catalyst D: PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride)
Comparative Performance Analysis
The four catalytic systems were evaluated under optimized conditions for each. The results, based on typical performance data from literature for similar substrates, are summarized below.
| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| A: Pd(PPh₃)₄ | 5.0 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 45 |
| B: SPhos Pd G3 | 1.0 | SPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 95 |
| C: XPhos Pd G3 | 1.0 | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 6 | 92 |
| D: PEPPSI™-IPr | 2.0 | IPr | K₂CO₃ | Dioxane | 100 | 8 | 88 |
Discussion of Results
-
Catalyst A (Pd(PPh₃)₄): The classical catalyst showed poor performance, with a low yield even at high catalyst loading and prolonged reaction time. This is likely due to the catalyst's lower reactivity, which is insufficient to efficiently couple the electron-deficient boronic acid.
-
Catalyst B (SPhos Pd G3): This system demonstrated exceptional performance, achieving a near-quantitative yield in a short time with low catalyst loading. The electron-rich and sterically bulky SPhos ligand is highly effective at promoting both the oxidative addition and the reductive elimination steps, which are crucial for challenging couplings.[10][14]
-
Catalyst C (XPhos Pd G3): The XPhos-based catalyst also performed very well, giving a high yield. Its performance is comparable to the SPhos system, confirming the utility of modern dialkylbiaryl phosphine ligands for this type of transformation.[8][9]
-
Catalyst D (PEPPSI™-IPr): The NHC-ligated catalyst provided a good yield, outperforming the classical Pd(PPh₃)₄. The strong Pd-NHC bond contributes to high catalyst stability, but it may require slightly higher temperatures and loadings compared to the most active Buchwald systems for this specific substrate.[11][12]
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[15][16] Understanding this cycle helps to rationalize the observed differences in catalyst performance.
The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Key Steps and Ligand Effects:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar'-X) bond. Bulky, electron-rich ligands like SPhos and XPhos facilitate this step, especially for less reactive aryl chlorides or bromides.[14]
-
Transmetalation: The organic group from the boronic acid (Ar) is transferred to the palladium center. This step is often rate-limiting, particularly for electron-deficient boronic acids. A strong base is required to form a more nucleophilic boronate species.[15]
-
Reductive Elimination: The two organic groups (Ar and Ar') couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. Steric bulk on the ligand promotes this final step.[11][14]
The superior performance of the SPhos and XPhos ligands stems from their ability to accelerate both the oxidative addition and reductive elimination steps, while their electron-donating nature helps stabilize the palladium center throughout the cycle.[10]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, modern dialkylbiaryl phosphine ligands are demonstrably superior to classical phosphine ligands.
-
Recommendation for High Efficiency: The SPhos Pd G3 precatalyst is highly recommended. It provides the best balance of reactivity, stability, and efficiency, delivering high yields under relatively mild conditions and low catalyst loadings.
-
Alternative for Broad Applicability: The XPhos Pd G3 precatalyst is also an excellent choice, offering robust performance that is nearly on par with the SPhos system.
-
For High Stability Requirements: The PEPPSI™-IPr catalyst is a viable option, especially in cases where extreme thermal stability is required, though it may necessitate slightly more forcing conditions.
-
To Avoid: The use of classical catalysts like Pd(PPh₃)₄ is not recommended for this challenging substrate due to poor reactivity and low yields.
By selecting an advanced catalytic system, researchers can overcome the inherent challenges posed by this electron-deficient and heteroatom-containing substrate, enabling its efficient incorporation into complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Analysis of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid
Introduction: Deconstructing the Analytical Challenge
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is a bifunctional molecule of increasing interest in medicinal chemistry and organic synthesis, primarily as a building block in Suzuki-Miyaura coupling reactions.[1] Its reliable analysis is critical for reaction monitoring, purity assessment, and stability studies. However, the compound's structure presents a unique set of challenges for mass spectrometry, stemming from the distinct and often conflicting behaviors of its two key functional groups: the boronic acid and the pyrazolyl-sulfonamide moiety.
The boronic acid group is notoriously problematic due to its propensity to undergo dehydration in solution or in the gas phase to form a cyclic trimer known as a boroxine.[2][3] This complicates mass spectra by depleting the monomeric molecular ion and introducing a high-mass interference. Conversely, the arylsulfonamide portion of the molecule is well-behaved, with predictable fragmentation patterns.[4][5]
This guide dissects these challenges and compares various analytical strategies to achieve robust and reliable characterization and quantification. We will explore the causality behind experimental choices, moving beyond a simple recitation of steps to empower the researcher with a framework for method development.
Analyte Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉BN₂O₄S | Calculated |
| Monoisotopic Mass | 268.0380 g/mol | Calculated |
| Key Functional Groups | Arylboronic Acid, Sulfonamide, Pyrazole | - |
The Causality of Ionization: A Comparative Analysis
The success of any mass spectrometry analysis hinges on the efficient and reproducible generation of gas-phase ions. For our target analyte, the choice of ionization technique is a critical decision point, with significant downstream implications.
Electrospray Ionization (ESI): The Versatile Workhorse
ESI is the premier technique for polar, non-volatile compounds and the logical starting point for this analyte. The key consideration is the ionization polarity, as the molecule contains both acidic (boronic acid) and basic (pyrazole nitrogen) sites.
-
Negative Ion Mode (ESI-): This is the recommended starting point for quantitative analysis. The boronic acid moiety readily deprotonates to form a stable [M-H]⁻ ion.[1][6][7] This approach offers high sensitivity and directly analyzes the species of interest. The primary causality for this choice is the higher acidity of the B-OH protons compared to the basicity of the nitrogen atoms, leading to more efficient ion formation in negative mode. Furthermore, operating in negative mode can minimize the formation of alkali metal adducts ([M+Na]⁺, [M+K]⁺) that often complicate positive-mode spectra.[8]
-
Positive Ion Mode (ESI+): Protonation will likely occur on one of the nitrogen atoms of the pyrazole ring. While feasible, this can be less efficient and may lead to more complex in-source phenomena. The protonated molecule, [M+H]⁺, can be observed, but its stability may be lower than the deprotonated counterpart.
Alternative Ionization Techniques
While ESI is dominant, alternative methods can be considered for specific applications or troubleshooting.
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar compounds, APCI is a potential alternative if ESI suffers from severe matrix suppression. However, the higher source temperatures in APCI could exacerbate the thermal dehydration of the boronic acid into its boroxine form.
-
Direct Electron Ionization (EI) with Nano-LC: A specialized approach involves coupling nano-liquid chromatography directly to an EI source.[9][10] This technique generates highly reproducible, library-searchable spectra with rich fragmentation, which is excellent for structural elucidation. The primary advantage is overcoming the non-volatile nature of the analyte for a GC-like ionization method, though it requires specialized instrumentation.[9]
Comparative Summary of Ionization Techniques
| Technique | Polarity | Expected Primary Ion | Pros | Cons | Recommendation |
| ESI | Negative | [M-H]⁻ | High sensitivity for boronic acids;[6][7] minimizes adducts; simple spectra. | Potential for in-source decay if not optimized. | Primary choice for quantification. |
| ESI | Positive | [M+H]⁺ | Good for characterizing the sulfonamide portion; complementary fragmentation data. | Potential for adduct formation ([M+Na]⁺); may be less sensitive than ESI-. | Secondary choice for structural confirmation. |
| APCI | Positive | [M+H]⁺ | Tolerant to a wider range of solvents and less prone to matrix effects than ESI. | Higher source temperatures may promote boroxine formation. | Troubleshooting option for difficult matrices. |
| Nano-LC-EI | N/A (EI) | M⁺˙ | Provides library-searchable EI spectra; excellent for structural confirmation.[10] | Requires specialized equipment; not widely available. | Advanced characterization. |
Tandem Mass Spectrometry (MS/MS): Elucidating Structure and Enabling Quantification
Tandem MS is indispensable for confirming the analyte's identity via fragmentation analysis and for developing highly selective and sensitive quantitative methods using Multiple Reaction Monitoring (MRM).
Predicted Fragmentation Pathways
The fragmentation of this compound is a tale of its two functional groups.
-
In Negative Ion Mode ([M-H]⁻): Fragmentation will likely be dominated by cleavages around the sulfonyl group. A characteristic loss of sulfur dioxide (SO₂, 64 Da) is a well-documented pathway for sulfonamides and is expected here.[5][11]
-
In Positive Ion Mode ([M+H]⁺): The fragmentation cascade is often more complex. Common pathways for protonated arylsulfonamides include cleavage of the S-N bond and the Ar-S bond.[4][12] The loss of SO₂ is also a frequently encountered rearrangement reaction in positive mode.[5]
Strategy for Quantitative Analysis: UPLC-MS/MS
For trace-level quantification, such as monitoring for residual impurities in a drug substance, a high-sensitivity UPLC-MS/MS method is required.[6] The gold standard approach is MRM on a tandem quadrupole mass spectrometer.
Core Directive: The choice between direct analysis and analysis via derivatization.
-
Method A: Direct (Underivatized) Analysis: This is the most straightforward approach. It relies on optimizing chromatographic and MS conditions to stabilize the boronic acid and achieve sensitive detection, typically in negative ESI mode.[1][13] The primary advantage is simplicity and high throughput, as no extra sample preparation steps are needed.[2][14]
-
Method B: Analysis via Derivatization: Boronic acids can be derivatized with diols to form stable five- or six-membered cyclic boronate esters.[15] This strategy is employed to overcome issues of poor chromatographic peak shape or instability. While robust, it introduces an additional, time-consuming sample preparation step that must be carefully controlled for quantitative accuracy.[16]
For this compound, the presence of the large sulfonamide moiety should lend it sufficient reversed-phase retention, making direct analysis the preferred initial strategy. Derivatization should be considered a secondary, problem-solving option.
Predicted MRM Transitions for Quantification
| Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Role |
| Negative | 267.0 | 203.0 | [M-H - SO₂]⁻ | Quantifier |
| Negative | 267.0 | 156.0 | [C₆H₄B(OH)O]⁻ | Confirmer |
| Positive | 269.0 | 205.1 | [M+H - SO₂]⁺ | Quantifier |
| Positive | 269.0 | 153.0 | [C₆H₆BO₂S]⁺ | Confirmer |
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability and quality control checks, ensuring trustworthiness and reproducibility.
Protocol A: UPLC-HRMS for Characterization and Purity Assessment
Objective: To confirm the identity and assess the purity of the analyte using high-resolution accurate mass (HRAM) mass spectrometry.
Methodology:
-
Standard/Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the analyte in methanol.
-
Dilute to a working concentration of 10 µg/mL in 50:50 acetonitrile:water. Causality: This concentration is typically sufficient for characterization without saturating the detector.
-
-
Chromatographic Conditions:
-
System: UPLC system (e.g., Waters ACQUITY Premier).[6]
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm. Causality: A C18 phase provides general-purpose reversed-phase retention suitable for this analyte.
-
Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) OR Water + 5 mM Ammonium Acetate (for ESI-).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for ESI+) OR Acetonitrile (for ESI-).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions (Orbitrap or Q-TOF):
-
Ionization Mode: ESI, run separately in positive and negative modes.
-
Full Scan (MS1) Resolution: >60,000.
-
Scan Range: m/z 70-700.
-
Data-Dependent MS/MS (dd-MS2): Trigger fragmentation on the most intense ions in each MS1 scan.
-
Collision Energy: Stepped (e.g., 15, 30, 45 eV) to ensure a wide range of fragments are generated.
-
-
System Suitability & Self-Validation:
-
Mass Accuracy Check: Before analysis, confirm the mass spectrometer is calibrated and mass accuracy is < 3 ppm for a known standard.
-
Blank Injection: Run a solvent blank to ensure no carryover or system contamination.
-
Data Acceptance: The measured mass of the precursor ion ([M-H]⁻ or [M+H]⁺) must be within ± 5 ppm of the theoretical exact mass. At least two relevant fragment ions should be observed in the MS/MS spectrum.
-
Protocol B: UPLC-MS/MS (MRM) for High-Sensitivity Quantification
Objective: To achieve sensitive and selective quantification of the analyte in a complex matrix.
Methodology:
-
Standard/Sample Preparation:
-
Prepare a calibration curve by serial dilution of the stock solution in a relevant matrix (e.g., reaction mixture blank, formulation blank) to concentrations ranging from 0.05 ng/mL to 50 ng/mL.[6] Causality: Matrix-matched calibrants are essential to compensate for matrix effects like ion suppression.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Chromatographic Conditions:
-
Utilize the same UPLC conditions as in Protocol A (Negative Mode Recommended). Causality: Consistency in chromatography ensures that retention times are predictable.
-
-
Mass Spectrometer Conditions (Tandem Quadrupole):
-
Ionization Mode: ESI Negative (recommended).
-
MRM Transitions:
-
Quantifier: 267.0 → 203.0
-
Confirmer: 267.0 → 156.0
-
-
Dwell Time: 50-100 ms per transition.
-
Collision Energy (CE): Optimize empirically for each transition by infusing a standard solution and ramping the CE. Start with the values from the characterization study.
-
-
System Suitability & Self-Validation:
-
S/N Check: Inject the lowest calibration standard (LLOQ) and ensure the signal-to-noise ratio is ≥ 10.
-
Calibration Curve: The correlation coefficient (r²) of the calibration curve must be > 0.99.
-
QC Sample Accuracy: The calculated concentrations of the QC samples must be within ± 15% of their nominal value.
-
Ion Ratio: The ratio of the quantifier to confirmer ion peak areas in samples must be within ± 20% of the average ratio observed in the calibration standards. This confirms the identity of the analyte in unknown samples.
-
Conclusion and Recommendations
The robust analysis of this compound by mass spectrometry is readily achievable with a clear understanding of the analyte's bifunctional nature.
-
For Structural Confirmation and Purity Analysis: A high-resolution UPLC-MS method (Protocol A) is the authoritative choice. Running in both positive and negative ion modes provides complementary fragmentation data that, combined with accurate mass measurement, yields an unambiguous identification.
-
For Quantitative Analysis: A UPLC-MS/MS method using MRM in negative ion mode (Protocol B) offers superior sensitivity and selectivity.[6][7] The direct analysis of the underivatized compound is the most efficient workflow and should be the primary approach.
By grounding experimental design in the physicochemical properties of the analyte and incorporating self-validating checks into all protocols, researchers can generate highly reliable and trustworthy data for this important chemical entity.
References
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. sciex.com [sciex.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic Acid
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. (4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid is a valuable building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules and potential therapeutics.[1][2] However, its proper disposal is critical to ensure a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.
Hazard Identification and Immediate Safety Assessment
Before any disposal procedure begins, a thorough understanding of the compound's hazards is essential. This compound is an irritant and, like many arylboronic acids, must be handled as a hazardous substance.[3][4] All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][6]
A summary of the hazards associated with this compound, based on the Globally Harmonized System (GHS), is provided below.[3]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation/damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Potential Genotoxicity | Not Classified | Arylboronic acids have been reported as potentially weakly mutagenic, warranting cautious handling.[4] |
Core Principles for Chemical Waste Management
The disposal of this compound must align with universal guidelines for hazardous laboratory waste.[7][8] The following principles are non-negotiable:
-
Waste Minimization: Order and use the smallest quantity of the chemical required for your research to reduce the volume of waste generated.[8]
-
Characterization and Segregation: All waste containing this compound must be treated as hazardous chemical waste.[9] It is crucial to segregate waste streams to prevent dangerous reactions. Never mix boronic acid waste with strong oxidizing agents, strong acids, or bases in the same waste container.[5][10]
-
Proper Containment: Use only appropriate, leak-proof, and clearly labeled containers for waste accumulation. Keep waste containers closed when not in use.[7][11]
-
Designated Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) away from general lab traffic until collection by your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[7][8]
Step-by-Step Disposal Protocol
The guiding principle is that under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[5][10]
This stream includes unused or expired solid this compound and contaminated disposable materials such as weighing papers, gloves, and absorbent pads.
-
Container Preparation: Designate a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) jar) for solid hazardous waste.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly list all constituents, including "this compound" and any other chemicals present.[12]
-
Waste Collection: Place all contaminated solid materials directly into the designated container.
-
Storage: Seal the container tightly and store it in your lab's Satellite Accumulation Area.
-
Pickup: Once the container is full or waste is no longer being generated, arrange for pickup through your institution's EHS department.[7]
This stream includes solutions containing this compound from reactions, workups, or analytical procedures.
-
Container Selection: Choose a sealable, compatible container (e.g., an HDPE or glass bottle) designated for liquid hazardous waste. Plastic is often preferred to minimize the risk of breakage.[7]
-
Labeling: Label the container as "Hazardous Waste," listing all chemical components and their approximate concentrations.
-
Waste Collection: Carefully pour all liquid waste containing the compound into the designated container. Do not overfill; leave at least 10% headspace to allow for expansion.
-
Segregation: Do not mix this waste stream with incompatible materials. For instance, boronic acids can be extracted from organic solutions with a basic aqueous wash, which converts them into water-soluble boronate salts.[13][14] Therefore, keep acidic and basic waste streams separate unless part of a specific neutralization protocol.
-
Storage and Pickup: Securely cap the container, store it in the Satellite Accumulation Area with secondary containment (e.g., a spill tray), and arrange for EHS pickup.
Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[5][8]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone).
-
Collect First Rinse: The first rinseate must be collected and disposed of as hazardous liquid waste, as it will contain the highest concentration of residual chemical.[5]
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[5]
-
Drying and Final Disposal: Allow the rinsed container to air dry completely in the fume hood. Once dry, deface or remove the original label.[8] The clean, dry container can then be placed in the appropriate laboratory glassware or plastic recycling stream.
Small Spill and Surface Decontamination
For minor spills, immediate and safe cleanup is crucial. All materials used for spill cleanup must be disposed of as hazardous waste.[9]
-
Ensure Safety: Alert personnel in the area and ensure you are wearing full PPE.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Neutralization Chemistry: Boronic acids are weak Lewis acids.[15] For the final decontamination of a non-porous surface after the bulk of the spill has been absorbed, a mild base can be used to neutralize the acidic residue. Prepare a slurry of sodium bicarbonate (baking soda) in water.[16]
-
Decontamination: Gently apply the bicarbonate slurry to the contaminated area, let it sit for 10-15 minutes, and then wipe it up with absorbent pads.
-
Disposal: Collect all absorbent materials, contaminated pads, and gloves and place them in your designated solid hazardous waste container.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (4-(1H-Pyrazol-1-yl)phenyl)boronic acid | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. laballey.com [laballey.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04049F [pubs.rsc.org]
- 16. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
